Aplindore
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJIKHYBKVODAC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870185 | |
| Record name | Aplindore | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189681-70-7 | |
| Record name | Aplindore [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189681707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aplindore | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aplindore | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APLINDORE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5O76TA0ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Intricacies of a Dopamine D2 Receptor Partial Agonist: A Technical Guide to Aplindore
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore, also known as DAB-452, is a potent and selective partial agonist for the dopamine D2 receptor.[1][2] Developed initially for the treatment of neurological conditions such as Parkinson's disease and restless legs syndrome, its unique pharmacological profile has garnered significant interest within the scientific community.[2] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding affinity, functional activity, signaling pathways, and the methodologies used for its characterization.
Core Pharmacology: Binding Affinity and Functional Profile
This compound exhibits a high affinity for the human dopamine D2 and D3 receptors.[1] Its partial agonist nature means it possesses an intrinsic activity that is lower than the endogenous full agonist, dopamine, but higher than other atypical antipsychotics like aripiprazole.[1] This characteristic allows it to modulate dopaminergic neurotransmission, acting as a functional agonist in states of low dopamine and a functional antagonist in the presence of excessive dopamine.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional activity based on available preclinical data.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D2S | [3H]-Spiperone | 0.08 |
| Dopamine D3 | [3H]-Spiperone | 0.32 |
| Dopamine D4.4 | [3H]-Spiperone | 63 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 25 |
| Serotonin 5-HT2A | [3H]-Ketanserin | >1000 |
| α1-Adrenergic | [3H]-Prazosin | 126 |
Data sourced from Heinrich et al., 2006.
Table 2: In Vitro Functional Activity of this compound at the Human D2S Receptor
| Functional Assay | Parameter | This compound | Dopamine | Aripiprazole |
| [35S]GTPγS Binding | EC50 (nM) | 1.2 | 3.1 | 15 |
| Emax (% of Dopamine) | 76 | 100 | 45 | |
| ERK Phosphorylation | EC50 (nM) | 0.25 | 0.8 | 3.2 |
| Emax (% of Dopamine) | 68 | 100 | 47 | |
| Intracellular Ca2+ Mobilization | EC50 (nM) | 0.1 | 0.5 | 1.0 |
| Emax (% of Dopamine) | 85 | 100 | 60 |
Data sourced from Heinrich et al., 2006, and represents activity in CHO-K1 cells stably expressing the human dopamine D2S receptor.
Signaling Pathways and Mechanism of Action
As a partial agonist at the D2 receptor, which is canonically coupled to Gi/o proteins, this compound's primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP-PKA signaling cascade is a hallmark of D2-like receptor activation.
Visualizing the Core Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway initiated by this compound at the dopamine D2 receptor.
Caption: this compound-mediated D2 receptor signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's interaction with the dopamine D2 receptor.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2S receptor are prepared by homogenization and centrifugation.
-
Radioligand: [3H]-Spiperone is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg protein) are incubated with a fixed concentration of [3H]-Spiperone (e.g., 0.2 nM) and varying concentrations of this compound in a 96-well plate.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).
-
The mixture is incubated for 60 minutes at room temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This assay measures the functional activity of this compound by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Methodology:
-
Cell Membranes: Similar to the binding assay, membranes from CHO-K1 cells expressing the D2S receptor are used.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with 30 µM GDP.
-
Procedure:
-
Cell membranes (5-10 µg protein) are pre-incubated with varying concentrations of this compound for 15 minutes at 30°C.
-
The reaction is initiated by the addition of 0.1 nM [35S]GTPγS.
-
The incubation continues for 30 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
Bound radioactivity is determined by scintillation counting.
-
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a full agonist (e.g., dopamine) are determined by non-linear regression analysis of the concentration-response curve.
cAMP Accumulation Assay
This assay assesses the ability of this compound to inhibit the production of cAMP, a key second messenger in the D2 receptor signaling pathway.
Methodology:
-
Cells: Intact CHO-K1 cells expressing the human D2S receptor are used.
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The growth medium is replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and the cells are pre-incubated for 15 minutes.
-
Cells are then treated with varying concentrations of this compound in the presence of a stimulant of adenylyl cyclase (e.g., 1 µM forskolin) for 30 minutes at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) and the maximal inhibition (Imax) are determined.
Preclinical and Clinical Overview
Preclinical studies in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease demonstrated that this compound can induce contralateral turning, a behavior indicative of postsynaptic dopamine receptor agonism.
Clinically, this compound has undergone Phase II trials for the treatment of Parkinson's disease and restless legs syndrome. While the development of this compound was discontinued, the data generated from these studies provide valuable insights into the therapeutic potential and challenges of D2 receptor partial agonists.
Conclusion
This compound serves as a significant research tool for understanding the nuances of dopamine D2 receptor pharmacology. Its partial agonism presents a sophisticated mechanism for modulating dopaminergic activity, offering a potential therapeutic window that balances efficacy with a reduced side-effect profile compared to full agonists. The detailed methodologies and data presented in this guide are intended to support further research into the development of next-generation D2 receptor modulators for the treatment of various neurological and psychiatric disorders.
References
Aplindore: A Technical Guide to its Mechanism of Action as a Dopamine D2 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aplindore (DAB-452) is a potent and selective partial agonist of the dopamine D2 receptor, with high affinity for both D2 and D3 receptor subtypes.[1][2] Developed for the potential treatment of Parkinson's disease and restless legs syndrome, its mechanism of action centers on the modulation of dopaminergic neurotransmission.[3] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating dopaminergic signaling and related therapeutic agents.
Introduction
Dopamine D2 receptor partial agonists represent a significant therapeutic class for neurological and psychiatric disorders. By providing a balanced level of receptor stimulation, they can act as functional antagonists in the presence of excessive dopamine or as agonists in dopamine-deficient states. This compound emerged as a promising candidate within this class, demonstrating a distinct pharmacological profile. This guide synthesizes the available preclinical data to elucidate its core mechanism of action.
Binding Affinity Profile
This compound's interaction with dopamine and other neurotransmitter receptors has been characterized through radioligand binding assays. The compound exhibits high affinity for dopamine D2 and D3 receptors and significantly lower affinity for other dopamine receptor subtypes, as well as for serotonin and adrenergic receptors.[1]
Table 1: this compound Binding Affinity (Ki) for Human Receptors
| Receptor | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | 0.08 |
| Dopamine D3 | [3H]-Spiperone | 0.32 |
| Dopamine D4 | [3H]-Spiperone | 79 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 25 |
| Serotonin 5-HT2 | [3H]-Ketanserin | >1000 |
| α1-Adrenoceptor | [3H]-Prazosin | 126 |
Data sourced from Heinrich et al., 2006.[1]
Functional Activity
This compound's functional activity as a partial agonist has been evaluated in a variety of in vitro assays. These studies consistently demonstrate that this compound's potency and intrinsic activity are positioned between that of the full agonist dopamine and the established partial agonist aripiprazole.
Table 2: Functional Activity of this compound at the Dopamine D2 Receptor
| Assay | Cell Line | Parameter | Result |
| [35S]GTPγS Binding | CHO-K1 cells expressing human D2S | Potency (EC50) | Data not publicly available |
| Intrinsic Activity (Emax) | Lower than dopamine, higher than aripiprazole | ||
| ERK Phosphorylation | CHO-K1 cells expressing human D2S | Potency (EC50) | Data not publicly available |
| Intrinsic Activity (Emax) | Lower than dopamine, higher than aripiprazole | ||
| Intracellular Calcium Flux | CHO-D2S cells with chimeric Gαq/o proteins | Potency (EC50) | Data not publicly available |
| Intrinsic Activity (Emax) | Lower than dopamine, higher than aripiprazole |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the dopamine D2 receptor and a typical experimental workflow for characterizing a partial agonist like this compound.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize this compound's mechanism of action.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human dopamine D2S receptor.
-
Assay Components: The assay mixture contains cell membranes, a specific radioligand (e.g., [3H]-spiperone), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is subtracted, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
-
Objective: To assess the functional activity of this compound by measuring G-protein activation.
-
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO-K1 cells expressing the human D2S receptor are used.
-
Assay Components: The assay mixture includes cell membranes, varying concentrations of this compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit of the G-protein.
-
Filtration: The reaction is stopped by filtration, and the amount of bound [35S]GTPγS is quantified.
-
Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (maximal effect relative to a full agonist) for this compound.
-
ERK Phosphorylation Assay
-
Objective: To measure a downstream signaling event following D2 receptor activation.
-
Methodology:
-
Cell Culture: CHO-K1 cells expressing the human D2S receptor are cultured in multi-well plates.
-
Stimulation: Cells are treated with varying concentrations of this compound for a specified time.
-
Lysis: The cells are lysed to release intracellular proteins.
-
Detection: The level of phosphorylated ERK (p-ERK) is quantified using an immunoassay, such as an ELISA or Western blot, with antibodies specific for the phosphorylated form of ERK.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for this compound-induced ERK phosphorylation.
-
Intracellular Calcium Flux Assay
-
Objective: To measure D2 receptor-mediated changes in intracellular calcium levels.
-
Methodology:
-
Cell Line: CHO-D2S cells co-expressing a chimeric Gαq/o protein are used to couple the Gi/o-linked D2 receptor to the calcium signaling pathway.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: this compound is added to the cells, and the change in fluorescence intensity is monitored over time using a fluorometric plate reader.
-
Data Analysis: The peak fluorescence signal is used to determine the EC50 and Emax for this compound-induced calcium mobilization.
-
Clinical Development
This compound has undergone Phase II clinical trials for the treatment of early-stage Parkinson's disease. One such study was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of three different doses of this compound MR tablets administered twice daily over a 12-week period. The primary objective was to evaluate the improvement in motor symptoms. However, detailed results regarding the primary and secondary endpoints of these trials are not publicly available.
Conclusion
This compound is a high-affinity dopamine D2 receptor partial agonist with selectivity over other dopamine and monoamine receptors. Its in vitro functional profile places it between the full agonist dopamine and the partial agonist aripiprazole. While preclinical data robustly support its mechanism of action, a comprehensive understanding of its clinical efficacy and safety profile is limited by the lack of publicly available Phase II trial data. This guide provides a foundational understanding of this compound's core pharmacology, which can inform future research and development of novel dopaminergic therapies.
References
Aplindore: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aplindore (DAB-452) is a potent and selective partial agonist for the dopamine D2 receptor, investigated for its therapeutic potential in treating conditions such as Parkinson's disease and restless legs syndrome.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its pharmacological profile. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a visual representation of its mechanism of action through signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound belonging to the class of benzo-1,4-dioxanes.[1] Its chemical structure is characterized by a complex heterocyclic system.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-[(phenylmethylamino)methyl]-2,3,7,9-tetrahydro-[2][3]dioxino[3,2-e]indol-8-one[2] |
| CAS Number | 189681-70-7 (free base) |
| 189681-71-8 (fumarate) | |
| Chemical Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.35 g/mol |
| SMILES | O=C1Cc2c(N1)ccc3OC--INVALID-LINK--Oc23 |
| InChI Key | DYJIKHYBKVODAC-ZDUSSCGKSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| State | Solid | DrugBank Online |
| Water Solubility | 0.139 mg/mL (Predicted) | ALOGPS |
| logP | 1.72 (Predicted) | ALOGPS |
| pKa (Strongest Acidic) | 11.88 (Predicted) | Chemaxon |
| pKa (Strongest Basic) | 8.69 (Predicted) | Chemaxon |
Pharmacological Properties
This compound acts as a partial agonist with high affinity and selectivity for the dopamine D2 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Receptor Binding Affinity
This compound demonstrates high affinity for dopamine D2 and D3 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.
Table 3: this compound Receptor Binding Affinities (Ki values)
| Receptor | Ki (nM) |
| Dopamine D2 | ~0.08 (pKi = 9.1) |
| Dopamine D3 | High Affinity |
| Dopamine D4 | Low Affinity |
| Serotonin (5-HT)1A | Low Affinity |
| Serotonin (5-HT)2 | Low Affinity |
| α1-Adrenergic | Low Affinity |
Functional Activity
As a partial agonist, this compound elicits a response that is lower than that of a full agonist like dopamine. This property may contribute to a reduced risk of certain side effects associated with full dopamine agonists.
Table 4: this compound Functional Activity
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | EC₅₀ | Potent (lower than dopamine) |
| Intrinsic Activity | Partial agonist (higher than aripiprazole) | |
| ERK Phosphorylation | EC₅₀ | Potent (lower than dopamine) |
| Intrinsic Activity | Partial agonist (higher than aripiprazole) | |
| Intracellular Calcium Flux | EC₅₀ | Potent (lower than dopamine) |
| Intrinsic Activity | Partial agonist (higher than aripiprazole) |
Signaling Pathways
This compound's mechanism of action is initiated by its binding to the dopamine D2 receptor, a G protein-coupled receptor (GPCR). This binding event triggers a cascade of intracellular signaling events. The D2 receptor is primarily coupled to the Gi/o family of G proteins.
Figure 1. this compound's primary signaling pathway upon binding to the Dopamine D2 receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity of this compound for the dopamine D2 receptor.
Figure 2. Workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]-spiperone) and varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G proteins coupled to the D2 receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the D2 receptor are used.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification: Radioactivity on the filters is measured.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) and the maximal effect (Emax) relative to a full agonist are determined.
ERK Phosphorylation Assay
This assay assesses a downstream signaling event following D2 receptor activation.
Figure 3. Workflow for an ERK phosphorylation assay.
Methodology:
-
Cell Culture: Cells expressing the D2 receptor are cultured to an appropriate density.
-
Stimulation: Cells are treated with various concentrations of this compound for a specific time period.
-
Cell Lysis: The cells are lysed to release intracellular proteins.
-
Detection: The amount of phosphorylated ERK (pERK) is measured using techniques such as Western blotting with a pERK-specific antibody or a plate-based immunoassay (e.g., ELISA).
-
Data Analysis: The levels of pERK are quantified, and the EC₅₀ and Emax values for this compound-induced ERK phosphorylation are calculated.
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentrations upon D2 receptor activation.
Methodology:
-
Cell Loading: Cells expressing the D2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Stimulation: The dye-loaded cells are exposed to different concentrations of this compound.
-
Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are measured over time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The EC₅₀ and Emax for this compound-induced calcium mobilization are determined from the dose-response curve.
In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This animal model is used to evaluate the in vivo efficacy of this compound in a model of Parkinson's disease.
Methodology:
-
Lesion Induction: A neurotoxin, 6-hydroxydopamine (6-OHDA), is unilaterally injected into the medial forebrain bundle or the striatum of rats to selectively destroy dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.
-
Drug Administration: After a recovery period, the lesioned rats are treated with this compound or a vehicle control.
-
Behavioral Assessment: The effect of this compound on motor deficits is assessed using behavioral tests such as the apomorphine-induced rotation test or the cylinder test for forelimb use asymmetry.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure dopamine levels and the extent of the dopaminergic lesion.
Conclusion
This compound is a well-characterized dopamine D2 receptor partial agonist with high affinity and selectivity. Its pharmacological profile, elucidated through a variety of in vitro and in vivo experimental models, suggests its potential as a therapeutic agent for dopamine-related disorders. The detailed methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of dopaminergic neurotransmission and related pathologies. Further research may continue to explore the full therapeutic utility of this compound and similar compounds.
References
The Discovery and Development of Aplindore: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore (DAB-452) is a potent and selective partial agonist of the dopamine D2 receptor, investigated for its therapeutic potential in neurological conditions, primarily Parkinson's disease and restless legs syndrome.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, preclinical efficacy, and clinical evaluation. The information is presented to serve as a valuable resource for researchers and professionals in the field of drug development.
Preclinical Pharmacology
In Vitro Receptor Binding Affinity
This compound's interaction with various neurotransmitter receptors was characterized through radioligand binding assays. These studies revealed a high affinity for dopamine D2 and D3 receptors, with significantly lower affinity for the D4 receptor, serotonin receptors (5-HT1A and 5-HT2), and the alpha1-adrenoceptor.[2]
| Receptor Subtype | This compound pKi | This compound Ki (nM) |
| Dopamine D2 | 9.1 | 0.08 |
| Dopamine D3 | 8.8 | 0.16 |
| Dopamine D4 | 7.2 | 63 |
| Serotonin 5-HT1A | 6.5 | 316 |
| Serotonin 5-HT2 | 6.4 | 398 |
| Alpha1-Adrenoceptor | 6.9 | 126 |
Table 1: this compound In Vitro Receptor Binding Affinities. Data from [(3)H]-spiperone competition binding studies in CHO-K1 cells stably transfected with the respective human receptors.[2]
In Vitro Functional Activity
The functional activity of this compound was assessed using several key assays to determine its potency (EC50) and intrinsic activity (Emax) as a partial agonist at the dopamine D2 receptor. The results were compared to the endogenous full agonist, dopamine, and another partial agonist, aripiprazole.[2]
This assay measures the activation of G-proteins, a crucial step in receptor signaling.
| Compound | pEC50 | EC50 (nM) | Intrinsic Activity (Emax %) |
| Dopamine | 8.2 | 6.3 | 100 |
| This compound | 8.5 | 3.2 | 75 |
| Aripiprazole | 8.1 | 7.9 | 45 |
Table 2: Functional Activity in [S]GTPγS Binding Assay. Data obtained from CHO-D2s cell membranes.
This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling event.
| Compound | pEC50 | EC50 (nM) | Intrinsic Activity (Emax %) |
| Dopamine | 8.7 | 2.0 | 100 |
| This compound | 8.9 | 1.3 | 80 |
| Aripiprazole | 8.8 | 1.6 | 60 |
Table 3: Functional Activity in ERK Phosphorylation Assay. Data from CHO-D2s cells.
This assay measures changes in intracellular calcium levels upon receptor activation in cells co-expressing the D2 receptor and a chimeric G-protein (Gαq/o).
| Compound | pEC50 | EC50 (nM) | Intrinsic Activity (Emax %) |
| Dopamine | 8.4 | 4.0 | 100 |
| This compound | 8.6 | 2.5 | 90 |
| Aripiprazole | 8.3 | 5.0 | 70 |
Table 4: Functional Activity in Intracellular Calcium Flux Assay. Data from CHO-D2S receptor cells stably expressing chimeric Gαq/o-proteins.
Figure 1: Simplified signaling pathway of the Dopamine D2 receptor activated by this compound.
Preclinical In Vivo Efficacy
In this widely used model, unilateral injection of 6-OHDA into the medial forebrain bundle causes degeneration of dopaminergic neurons, leading to motor deficits. Dopamine agonists induce contralateral turning behavior in these animals. This compound was shown to induce robust contralateral turning, which was blocked by the D2 receptor antagonist raclopride, confirming its D2 receptor-mediated agonist activity in vivo.
| Treatment | Dose (mg/kg, s.c.) | Mean Contralateral Turns / 2 hours |
| Vehicle | - | ~0 |
| This compound | 0.1 | ~250 |
| This compound + Raclopride | 0.1 + 1.0 | ~20 |
Table 5: Effect of this compound on Rotational Behavior in 6-OHDA Lesioned Rats. The data are approximations based on graphical representations in the source material.
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces parkinsonian symptoms in non-human primates. In MPTP-treated common marmosets, this compound demonstrated a dose-dependent improvement in motor disability and an increase in locomotor activity.
| Treatment | Dose (mg/kg, p.o.) | Mean Locomotor Activity (counts/3h) | Mean Reduction in Motor Disability Score (%) |
| Vehicle | - | ~1000 | 0 |
| This compound | 0.05 | ~2500 | ~30 |
| This compound | 0.1 | ~4000 | ~50 |
| This compound | 0.2 | ~4500 | ~60 |
| This compound | 0.5 | ~4500 | ~60 |
| L-dopa | 12.5 | ~4500 | ~60 |
Table 6: Effects of this compound on Locomotor Activity and Motor Disability in MPTP-Treated Marmosets. Data are approximations derived from graphical representations in the source material.
Clinical Development
This compound progressed to Phase II clinical trials for the treatment of early-stage Parkinson's disease.
Phase II Clinical Trial (NCT00809302)
A randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of three different doses of this compound MR (modified release) tablets in patients with early Parkinson's disease.
-
Official Title: A Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy and Safety of Three Doses of this compound MR (1, 3, and 6 mg Twice Daily) in Patients With Early Parkinson Disease (APLIED).
-
Status: The study was terminated. The reasons for termination have not been publicly disclosed.
-
Primary Outcome Measures: The primary outcome was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) total score at week 12.
-
Results: The results of this clinical trial have not been published.
Experimental Protocols
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for various receptors.
-
Cell Lines: CHO-K1 cells stably transfected with the human dopamine D2S, D3, D4, serotonin 5-HT1A, 5-HT2, or alpha1-adrenoceptors.
-
Radioligand: [H]-spiperone.
-
Procedure:
-
Cell membranes were prepared from the respective cell lines.
-
Membranes were incubated with a fixed concentration of [H]-spiperone and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol for D2 receptors).
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
Figure 2: General workflow for the radioligand binding assay.
[S]GTPγS Binding Assay
-
Objective: To measure G-protein activation by this compound.
-
Cell Line: CHO-D2s cell membranes.
-
Radioligand: [S]GTPγS.
-
Procedure:
-
Cell membranes were incubated in a buffer containing GDP, [S]GTPγS, and varying concentrations of this compound, dopamine, or aripiprazole.
-
The reaction was incubated to allow for the binding of [S]GTPγS to activated G-proteins.
-
The reaction was terminated by rapid filtration.
-
The amount of bound [S]GTPγS was quantified by scintillation counting.
-
EC50 and Emax values were determined from dose-response curves.
-
ERK Phosphorylation Assay
-
Objective: To measure the phosphorylation of ERK as a downstream signaling event.
-
Cell Line: CHO-D2s cells.
-
Procedure:
-
Cells were serum-starved and then stimulated with varying concentrations of this compound, dopamine, or aripiprazole for a defined period.
-
Cells were lysed, and the protein concentration was determined.
-
Phosphorylated ERK (p-ERK) and total ERK levels were measured using an immunoassay (e.g., ELISA or Western blot) with specific antibodies.
-
The ratio of p-ERK to total ERK was calculated to determine the level of ERK activation.
-
EC50 and Emax values were determined from dose-response curves.
-
Intracellular Calcium Flux Assay
-
Objective: To measure changes in intracellular calcium levels.
-
Cell Line: CHO-D2S receptor cells stably expressing chimeric Gαq/o-proteins.
-
Reagent: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells were loaded with the calcium-sensitive dye.
-
Baseline fluorescence was measured using a fluorometric imaging plate reader (FLIPR).
-
Varying concentrations of this compound, dopamine, or aripiprazole were added to the cells.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was monitored over time.
-
EC50 and Emax values were determined from the peak fluorescence response at each agonist concentration.
-
6-Hydroxydopamine (6-OHDA) Rat Model
-
Objective: To assess the in vivo dopaminergic agonist activity of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats were anesthetized and placed in a stereotaxic frame.
-
A unilateral injection of 6-OHDA was made into the medial forebrain bundle to lesion the dopaminergic neurons on one side of the brain.
-
After a recovery period, the rats were administered this compound, vehicle, or this compound in combination with a D2 antagonist.
-
Rotational behavior (contralateral turns) was recorded and quantified over a set period.
-
MPTP-Treated Marmoset Model
-
Objective: To evaluate the anti-parkinsonian effects of this compound in a primate model.
-
Animal Model: Common marmosets (Callithrix jacchus).
-
Procedure:
-
Marmosets were treated with MPTP to induce a parkinsonian state, characterized by motor deficits.
-
After stabilization of the parkinsonian symptoms, the animals were treated with various doses of this compound, vehicle, or L-dopa.
-
Motor activity was measured using automated activity monitors.
-
Motor disability was assessed by trained observers using a validated rating scale.
-
Conclusion
This compound is a high-affinity dopamine D2/D3 partial agonist with a preclinical profile suggesting potential therapeutic benefit in Parkinson's disease. In vitro studies demonstrated its potent and partial agonist activity, and in vivo studies in rodent and primate models of Parkinson's disease showed its ability to improve motor function. While this compound progressed to Phase II clinical trials, the termination of the study and the lack of published results leave its clinical efficacy and future development uncertain. The data and protocols presented in this guide provide a detailed technical foundation for understanding the discovery and development trajectory of this compound.
References
Aplindore: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aplindore (DAB-452) is a potent and selective partial agonist of the dopamine D2 receptor that was under development for the treatment of Parkinson's disease and restless legs syndrome.[1] As a partial agonist, it possesses the ability to modulate dopaminergic neurotransmission, acting as a functional antagonist in hyperdopaminergic states and a functional agonist in hypodopaminergic conditions, a characteristic that held promise for a balanced therapeutic effect with a potentially lower risk of motor complications compared to full dopamine agonists.[2] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, preclinical efficacy, and the experimental methodologies used in its evaluation. While Phase II clinical trials were initiated, detailed quantitative efficacy data from these studies are not publicly available following the acquisition of Neurogen by Ligand Pharmaceuticals.[3] Consequently, this document emphasizes the robust preclinical data package for this compound.
Mechanism of Action
This compound is a high-affinity partial agonist at the dopamine D2 receptor.[4] Its therapeutic rationale in Parkinson's disease is based on its ability to stimulate D2 receptors in the dopamine-depleted striatum, thereby compensating for the loss of endogenous dopamine.[2] Unlike full dopamine agonists, which maximally activate the receptor, this compound's partial agonism was hypothesized to provide sufficient motor improvement while mitigating the excessive receptor stimulation associated with side effects like dyskinesia.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can modulate ion channels and other signaling cascades, including the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D2 | 0.2 |
| Dopamine D3 | 0.8 |
| Dopamine D4 | 120 |
| Serotonin 5-HT1A | 180 |
| Serotonin 5-HT2A | 560 |
| α1-Adrenergic | >1000 |
| Data from Heinrich et al. (2006) |
Table 2: In Vitro Functional Activity of this compound
| Assay | EC50 (nM) | Intrinsic Activity (% of Dopamine) |
| [35S]GTPγS Binding | 2.9 | 58 |
| ERK Phosphorylation | 1.5 | 65 |
| Data from Heinrich et al. (2006) |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease
| Treatment | Dose (mg/kg, p.o.) | Contralateral Rotations (turns/min) |
| Vehicle | - | ~0 |
| This compound | 0.1 | ~5 |
| This compound | 0.3 | ~8 |
| This compound | 1.0 | ~10 |
| Data from Heinrich et al. (2006) in a 6-hydroxydopamine (6-OHDA) lesioned rat model. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[35S]GTPγS Binding Assay
This assay measures the functional activity of a GPCR agonist by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Protocol:
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (containing GDP to ensure G proteins are in an inactive state).
-
Test compound (this compound) at various concentrations.
-
Cell membranes.
-
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from total binding.
-
Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax (intrinsic activity).
-
ERK Phosphorylation Assay
This assay determines the activation of the MAP kinase signaling pathway downstream of D2 receptor activation by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Protocol:
-
Cell Culture and Stimulation:
-
Plate CHO-K1 cells expressing the human dopamine D2 receptor in a multi-well plate.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a specific time (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Detection (Western Blotting):
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized data against agonist concentration to determine EC50 and Emax.
-
Conclusion
This compound represents a well-characterized dopamine D2 receptor partial agonist with a preclinical data profile that supported its investigation for Parkinson's disease. Its high affinity and selectivity for the D2 receptor, coupled with its partial agonist activity, demonstrated efficacy in animal models of Parkinson's disease. While the clinical development of this compound was discontinued for reasons unrelated to safety, the information gathered from its preclinical evaluation remains valuable for the scientific community. The detailed experimental protocols and signaling pathway information provided in this guide can serve as a useful resource for researchers in the field of dopamine pharmacology and the development of novel therapeutics for Parkinson's disease. Further investigation into the clinical effects of D2 partial agonists with similar profiles may yet yield significant advances in the management of this neurodegenerative disorder.
References
Aplindore in Restless Legs Syndrome: A Technical Overview of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore (DAB-452) is a high-affinity partial agonist with selectivity for the dopamine D2 receptor[1]. It was under development by Neurogen and later Ligand Pharmaceuticals for the treatment of Parkinson's disease and restless legs syndrome (RLS)[2]. Phase II clinical trials for RLS were completed; however, the development for this indication was suspended, and the results of these trials have not been publicly disseminated[2]. This guide provides a technical summary of the available preclinical data on this compound, offering insights into its pharmacological profile and potential mechanism of action in the context of RLS. Due to the absence of published clinical trial data for RLS, this document focuses on the foundational science that underpinned its clinical investigation.
Core Pharmacology
This compound's primary mechanism of action is as a partial agonist at dopamine D2 receptors. This suggests that it can modulate dopaminergic signaling, which is a key pathway implicated in the pathophysiology of RLS.
Receptor Binding and Functional Activity
Preclinical studies have characterized this compound's binding affinity for various neurotransmitter receptors and its functional activity at the D2 receptor.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Receptor/Assay | Value | Species/System | Reference |
|---|---|---|---|---|
| Binding Affinity (pKi) | Dopamine D2 | 9.1 | Recombinant Human | [1] |
| Dopamine D3 | High Affinity | Recombinant Human | [1] | |
| Dopamine D4 | Low Affinity | Recombinant Human | ||
| Serotonin 5-HT1A | Low Affinity | Recombinant Human | ||
| Serotonin 5-HT2 | Low Affinity | Recombinant Human | ||
| Alpha1-Adrenoceptor | Low Affinity | Recombinant Human | ||
| Functional Activity | ||||
| Potency | ||||
| [(35)S]GTPγS Binding | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells | |
| ERK Phosphorylation | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells | |
| --INVALID-LINK---FLIPR Assay | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells with Gαq/o | |
| Intrinsic Activity | ||||
| [(35)S]GTPγS Binding | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells | |
| ERK Phosphorylation | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells | |
| --INVALID-LINK---FLIPR Assay | Dopamine D2 | Lower than Dopamine, Higher than Aripiprazole | CHO-D(2S) Cells with Gαq/o |
Note: Specific Ki values for D3, D4, 5-HT1A, 5-HT2, and alpha1-adrenoceptors were not provided in the cited source, only relative affinities.
Experimental Protocols
The following methodologies were employed in the key preclinical studies to characterize the pharmacology of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
-
Method: Competition binding studies were performed using Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human dopamine D2 receptor short isoform (CHO-D(2s)). The radioligand used was [3H]-spiperone. The affinity of this compound for dopamine D3, D4, serotonin 5-HT1A, 5-HT2, and alpha1-adrenoceptors was also assessed, though the specific radioligands used for these targets were not detailed in the available literature.
Functional Assays
-
[(35)S]GTPγS Binding Assay:
-
Objective: To measure the ability of this compound to activate G-proteins coupled to the D2 receptor.
-
Method: This assay was conducted on membranes from CHO-D(2S) cells. The binding of the non-hydrolyzable GTP analog, [(35)S]GTPγS, is an indicator of G-protein activation following receptor agonism.
-
-
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay:
-
Objective: To assess a downstream signaling event following D2 receptor activation.
-
Method: This assay measured the level of ERK phosphorylation in CHO-D(2S) cells in response to this compound. ERK is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which can be modulated by D2 receptor activity.
-
-
Intracellular Calcium Flux Assay (--INVALID-LINK---FLIPR):
-
Objective: To measure changes in intracellular calcium concentrations as a marker of receptor activation.
-
Method: This assay was performed using a Fluorometric Imaging Plate Reader (FLIPR) in CHO-D(2S) cells that were also engineered to express chimeric Gαq/o proteins. This modification allows the Gαi/o-coupled D2 receptor to signal through the Gαq pathway, leading to a measurable increase in intracellular calcium.
-
In Vivo Behavioral Model
-
Objective: To assess the post-synaptic agonist activity of this compound in a living organism.
-
Method: Unilateral 6-hydroxydopamine (6-OHDA) lesioned rats were used. This model creates a dopamine-depleted striatum on one side of the brain, making the post-synaptic dopamine receptors on that side supersensitive. The administration of a dopamine agonist like this compound causes the rats to turn in the direction contralateral to the lesion. The dopamine D2 receptor antagonist raclopride was used to confirm that the observed turning behavior was mediated by D2 receptors.
Signaling Pathway and Workflow
The following diagrams illustrate the putative signaling pathway of this compound at the dopamine D2 receptor and the general workflow of its preclinical characterization.
References
Aplindore: A Technical Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aplindore (DAB-452) is a potent and selective partial agonist for the dopamine D2 receptor.[1][2] Developed by Neurogen and later acquired by Ligand Pharmaceuticals, it was investigated primarily for the treatment of Parkinson's disease and restless legs syndrome.[1] Clinical development, however, was discontinued after the completion of Phase II trials. This document provides a comprehensive technical overview of the available pharmacology and a discussion of the limited publicly accessible toxicology data for this compound. Quantitative data are presented in structured tables, and detailed experimental methodologies for key studies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a phenylmethylamine derivative that exhibits high affinity and selectivity for the dopamine D2 receptor, acting as a partial agonist.[1] Its therapeutic rationale was based on the hypothesis that partial agonism at D2 receptors could provide sufficient dopaminergic stimulation to alleviate motor symptoms in conditions like Parkinson's disease while potentially mitigating the side effects associated with full dopamine agonists, such as dyskinesia.[2]
Pharmacology
Mechanism of Action
This compound's primary mechanism of action is as a partial agonist at the dopamine D2 receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. In states of low dopamine concentration, this compound would act as an agonist, increasing dopaminergic signaling. Conversely, in the presence of high dopamine levels, it would compete with the full agonist and potentially reduce excessive signaling, acting as a functional antagonist. This modulatory effect was thought to be beneficial in stabilizing dopaminergic tone.
Receptor Binding Affinity
In vitro studies have characterized the binding profile of this compound across various neurotransmitter receptors. Notably, it demonstrates high affinity and selectivity for the dopamine D2 receptor.
| Receptor | Binding Affinity (pKi) | Reference |
| Dopamine D2 | 9.1 | |
| Dopamine D3 | High Affinity | |
| Dopamine D4 | Low Affinity | |
| Serotonin 5-HT1A | Low Affinity | |
| Serotonin 5-HT2 | Low Affinity | |
| Alpha-1 Adrenoceptor | Low Affinity |
In Vitro Functional Activity
Functional assays have confirmed this compound's partial agonist activity at the dopamine D2 receptor.
| Assay | This compound Activity | Comparison | Reference |
| [³⁵S]GTPγS Binding | Partial Agonist | Potency and intrinsic activity lower than dopamine, higher than aripiprazole | |
| ERK-Phosphorylation | Partial Agonist | Potency and intrinsic activity lower than dopamine, higher than aripiprazole | |
| Intracellular Calcium Flux | Partial Agonist | Potency and intrinsic activity lower than dopamine, higher than aripiprazole |
In Vivo Pharmacology
Preclinical studies in animal models of Parkinson's disease have demonstrated the potential efficacy of this compound in reversing motor deficits.
| Animal Model | Effect of this compound | Reference |
| Unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats | Induced contralateral turning, which was blocked by the D2 antagonist raclopride. | |
| MPTP-treated common marmosets (non-dyskinetic) | Dose-dependent reversal of motor disability and increase in locomotor activity. | |
| MPTP-treated common marmosets (with L-dopa induced dyskinesia) | Sustained, dose-related improvement in motor disability and increase in locomotor activity. Dyskinesia expression was significantly less intense than that produced by L-dopa at a dose of 0.1 mg/kg. |
Toxicology Profile
General Safety Observations from Clinical Trials: A Phase II clinical trial in patients with early Parkinson's disease was conducted to assess the safety and tolerability of this compound. While specific adverse event data from this trial are not detailed in the available literature, it is stated that in human trials, this compound was generally well-tolerated with a favorable safety profile.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity of this compound for various receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 cells for human dopamine D2S receptor) are prepared.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To assess the functional agonist or antagonist activity of this compound at G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Membranes are incubated with GDP, varying concentrations of this compound, and a fixed concentration of [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: Data are analyzed to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) relative to a full agonist like dopamine.
In Vivo Model: 6-OHDA-Lesioned Rat
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of Parkinson's disease.
Methodology:
-
Lesioning: Unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats.
-
Drug Administration: After a recovery period, this compound is administered to the lesioned rats.
-
Behavioral Assessment: Rotational behavior (contralateral turning) is monitored and quantified over a specific period.
-
Data Analysis: The number of contralateral turns is counted and compared between different treatment groups (e.g., vehicle vs. different doses of this compound).
Visualizations
Signaling Pathway
Caption: this compound's partial agonism at the D2 receptor activates Gi, inhibiting adenylyl cyclase.
Experimental Workflow
Caption: The development pathway of this compound from in vitro studies to clinical trials.
Conclusion
This compound is a well-characterized dopamine D2 partial agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its development was halted after Phase II clinical trials, and as a result, the publicly available toxicology data is scarce. The information presented in this whitepaper, based on published literature, provides a solid foundation for understanding the pharmacological properties of this compound. For drug development professionals, the case of this compound underscores the challenges in translating preclinical efficacy into successful clinical outcomes and highlights the importance of a comprehensive understanding of a compound's full pharmacological and toxicological profile.
References
Aplindore Fumarate Salt: A Technical Guide for Drug Development Professionals
Aplindore fumarate salt , designated as DAB-452, is a potent and selective partial agonist of the dopamine D2 receptor.[1] This technical guide provides an in-depth overview of the core properties of this compound fumarate salt, designed for researchers, scientists, and drug development professionals. The information presented herein encompasses its physicochemical characteristics, receptor binding and functional activity profiles, detailed experimental protocols, and relevant signaling pathways and preclinical workflows.
Physicochemical Properties
The fumarate salt form of this compound is utilized to enhance its pharmaceutical properties. While comprehensive experimental data on the salt's specific properties are not extensively published, predicted values and data from analogous fumarate salts provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C22H22N2O7 | [2] |
| Molecular Weight | 426.42 g/mol | [2] |
| Predicted Water Solubility | 0.139 mg/mL | |
| Predicted logP | 1.72 | |
| Predicted pKa (Strongest Acidic) | 12.39 | |
| Predicted pKa (Strongest Basic) | 8.69 | |
| Solubility in DMSO | 50 mg/mL (117.26 mM) | [3] |
| Storage Temperature | -20°C | [2] |
Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for the dopamine D2 and D3 receptors. Its binding profile has been characterized through competitive binding studies, typically utilizing [3H]-spiperone as the radioligand.
| Receptor | Binding Affinity (Ki) |
| Dopamine D2 | High Affinity (pKi = 9.1) |
| Dopamine D3 | High Affinity |
| Dopamine D4 | Low Affinity |
| Serotonin (5-HT)1A | Low Affinity |
| Serotonin (5-HT)2 | Low Affinity |
| Alpha-1 Adrenergic | Low Affinity |
Functional Activity
This compound acts as a partial agonist at the dopamine D2 receptor, with potency and intrinsic activity reported to be lower than dopamine but higher than aripiprazole. Its functional activity has been assessed through various in vitro assays.
| Assay | Potency (EC50) | Efficacy (Emax) |
| [35S]GTPγS Binding | Data not available | Partial Agonist |
| ERK Phosphorylation | Data not available | Partial Agonist |
| Intracellular Calcium Flux | Data not available | Partial Agonist |
Signaling Pathway
As a D2 receptor agonist, this compound modulates downstream signaling cascades primarily through the Gαi/o protein. This interaction leads to the inhibition of adenylyl cyclase and subsequent activation of the ERK/MAPK pathway.
Experimental Protocols
[3H]-Spiperone Competition Binding Assay
This assay is employed to determine the binding affinity of this compound to dopamine receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the dopamine receptor of interest (e.g., D2, D3, D4) are prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, [3H]-spiperone (a radiolabeled antagonist), and varying concentrations of the unlabeled competitor drug (this compound).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]-spiperone, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation by this compound.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the D2 receptor are used.
-
Assay Components: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.
-
Stimulation: Agonist binding to the D2 receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the binding of [35S]GTPγS.
-
Termination and Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration.
-
Detection: The amount of [35S]GTPγS incorporated is quantified by scintillation counting.
-
Analysis: The data are analyzed to determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.
ERK Phosphorylation Assay
This assay assesses a downstream signaling event of D2 receptor activation.
Methodology:
-
Cell Culture: Cells expressing the D2 receptor are cultured in multi-well plates.
-
Compound Treatment: Cells are treated with different concentrations of this compound for a specified time.
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Detection of Phospho-ERK: The level of phosphorylated ERK (p-ERK) is measured using techniques such as Western blotting or cell-based immunoassays (e.g., In-Cell Western). These methods utilize antibodies specific for the phosphorylated form of ERK.
-
Normalization: The p-ERK levels are typically normalized to the total ERK levels to account for variations in cell number.
-
Data Analysis: The results are used to generate dose-response curves and determine the EC50 and Emax for this compound-induced ERK phosphorylation.
Preclinical Development Workflow
The preclinical evaluation of a dopamine agonist like this compound for conditions such as Parkinson's disease typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
In vivo studies often utilize models such as the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. In this model, the neurotoxin 6-OHDA is injected into one side of the brain to destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease. The efficacy of compounds like this compound can then be assessed by observing the reversal of motor deficits, such as by measuring contralateral turning behavior.
References
An In-depth Technical Guide to Aplindore (CAS Number 189681-70-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore, also known as DAB-452, is an investigational pharmaceutical compound identified by the CAS number 189681-70-7. It is a high-affinity, selective partial agonist for the dopamine D2 receptor.[1][2][3][4] Developed initially for the treatment of Parkinson's disease and restless legs syndrome, this compound's pharmacological profile has made it a subject of significant interest in neuroscience research.[5] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, experimental protocols, and associated signaling pathways to support further research and development efforts.
Pharmacological Profile
This compound demonstrates a distinct binding affinity and functional activity profile, characterizing it as a potent and selective dopamine D2 receptor partial agonist.
Binding Affinity
Quantitative analysis of this compound's binding to various neurotransmitter receptors has been determined through radioligand binding assays. The data, summarized in the table below, highlights its high affinity for dopamine D2 and D3 receptors and significantly lower affinity for other receptor subtypes.
| Receptor | Radioligand | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | 0.079 | Haloperidol | 0.5 |
| Dopamine D3 | [³H]-Spiperone | 0.32 | Haloperidol | 1.2 |
| Dopamine D4 | [³H]-Spiperone | 63 | Haloperidol | 10 |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 25 | 8-OH-DPAT | 1.2 |
| Serotonin 5-HT2 | [³H]-Ketanserin | >1000 | Ketanserin | 1.0 |
| α1-Adrenergic | [³H]-Prazosin | 158 | Prazosin | 0.2 |
Data sourced from Heinrich et al., 2006.
Functional Activity
This compound's functional activity as a partial agonist has been characterized in several in vitro assays. The results are summarized below, demonstrating its potency and intrinsic activity in comparison to the endogenous full agonist, dopamine.
| Assay | Cell Line | This compound EC50 (nM) | This compound Intrinsic Activity (% of Dopamine) |
| [³⁵S]GTPγS Binding | CHO-hD2S | 2.9 | 76% |
| ERK Phosphorylation | CHO-hD2S | 1.8 | 68% |
| Intracellular Ca²⁺ Flux | CHO-hD2S-Gαq/o | 0.5 | 85% |
Data sourced from Heinrich et al., 2006.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
[³H]-Spiperone Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for dopamine D2, D3, and D4 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2, D3, or D4 receptors.
-
Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Reaction Mixture: The assay is conducted in a final volume of 500 µL containing:
-
Cell membranes (typically 10-20 µg of protein)
-
[³H]-Spiperone (a radiolabeled antagonist) at a concentration near its Kd (e.g., 0.1-0.3 nM)
-
Varying concentrations of this compound or a reference compound.
-
-
Incubation: The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to G proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Membranes from CHO cells expressing the human dopamine D2S receptor are used.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Reaction Mixture: The assay is performed in a final volume of 200 µL and includes:
-
Cell membranes (e.g., 5-10 µg of protein)
-
[³⁵S]GTPγS (e.g., 0.1-0.5 nM)
-
GDP (e.g., 10-30 µM) to enhance the agonist-stimulated signal.
-
Varying concentrations of this compound or a reference agonist.
-
-
Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined by non-linear regression analysis of the concentration-response curve.
ERK Phosphorylation Assay
This assay measures the activation of the Extracellular signal-Regulated Kinase (ERK), a downstream effector in the D2 receptor signaling pathway.
Methodology:
-
Cell Culture: CHO cells stably expressing the human dopamine D2S receptor are cultured to near confluence in appropriate media.
-
Serum Starvation: Prior to the experiment, cells are typically serum-starved for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with varying concentrations of this compound or a reference agonist for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: The stimulation is terminated by aspirating the media and adding a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are determined using methods such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.
-
ELISA-based assays: Commercially available kits are used to quantify p-ERK and total ERK levels.
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each condition. The EC50 and Emax values are determined by plotting the p-ERK/total ERK ratio against the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Intracellular Calcium Flux Assay
This assay is used to measure changes in intracellular calcium concentrations upon receptor activation, typically in cells engineered to couple the Gαi/o pathway to a calcium signal.
Methodology:
-
Cell Line: CHO cells co-expressing the human dopamine D2S receptor and a chimeric G protein (e.g., Gαq/o) that links the receptor to the phospholipase C pathway are used.
-
Cell Plating: Cells are plated in black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for a specific duration at 37°C.
-
Agonist Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR). A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound or a reference agonist.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time immediately after agonist addition.
-
Data Analysis: The peak fluorescence response is measured, and the EC50 value is determined by plotting the response against the agonist concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow for its characterization.
Caption: this compound's partial agonism at the D2 receptor primarily activates Gαi/o signaling.
Caption: Workflow for the in vitro pharmacological characterization of this compound.
Clinical Development Overview
This compound has been investigated in clinical trials for the treatment of Parkinson's disease. A notable study is a Phase 2, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of three different doses of this compound MR (modified release) tablets in patients with early-stage Parkinson's disease. The study aimed to evaluate improvements in motor function and the overall safety and tolerability of the drug.
Conclusion
This compound (CAS 189681-70-7) is a well-characterized, high-affinity partial agonist of the dopamine D2 receptor with selectivity over other dopaminergic and serotonergic receptors. Its pharmacological profile has been established through a series of in vitro binding and functional assays, which have been detailed in this guide. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and scientists in the field of drug development and neuroscience to further explore the therapeutic potential of this compound and similar compounds.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Aplindore in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies of Aplindore (DAB-452) in rodent models, focusing on its potential therapeutic applications in Parkinson's disease and schizophrenia. Detailed protocols for key experiments are provided to facilitate the design and execution of similar preclinical studies.
Introduction to this compound
This compound is a high-affinity, selective partial agonist for the dopamine D2 receptor.[1] Its pharmacological profile suggests potential for treating dopaminergic-related disorders.[1] Preclinical studies have primarily focused on its effects in rodent models of Parkinson's disease, with its mechanism of action also suggesting relevance for schizophrenia.[1]
Quantitative Data Summary
While specific in vivo dose-response and pharmacokinetic data for this compound in rodent models is not extensively available in the public domain, in vitro studies have characterized its binding affinity and functional activity at dopamine receptors.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Value/Activity |
| Binding Affinity | Dopamine D2 | High Affinity |
| Dopamine D3 | High Affinity | |
| Dopamine D4 | Low Affinity | |
| Serotonin 5-HT1A | Low Affinity | |
| Serotonin 5-HT2 | Low Affinity | |
| Alpha1-Adrenoceptor | Low Affinity | |
| Functional Activity | Dopamine D2 Receptor | Partial Agonist |
Source:[1]
Signaling Pathway of this compound
As a dopamine D2 receptor partial agonist, this compound modulates the G protein-coupled receptor signaling cascade. Upon binding to the D2 receptor, it elicits a response that is lower than that of the endogenous full agonist, dopamine. This can lead to a stabilization of dopaminergic neurotransmission.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is used to assess the pro-dopaminergic and anti-parkinsonian effects of compounds like this compound. A unilateral lesion of the nigrostriatal dopamine pathway is induced, leading to motor asymmetry that can be quantified.
Experimental Workflow
Materials:
-
Male Sprague-Dawley or Wistar rats (220-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Rotational behavior monitoring system (e.g., automated rotometer bowls)
Protocol:
-
Animal Preparation and Anesthesia:
-
Acclimatize rats to the housing facility for at least one week prior to surgery.
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Mount the anesthetized rat in a stereotaxic frame.
-
-
6-OHDA Solution Preparation:
-
Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4-8 µg of free-base 6-OHDA in 2-4 µL of vehicle.
-
-
Stereotaxic Injection:
-
Perform a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda for stereotaxic coordination.
-
Drill a small burr hole over the injection site targeting the medial forebrain bundle (MFB) or the substantia nigra.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
-
Post-Operative Care:
-
Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Allow a recovery period of 2-3 weeks for the lesion to fully develop.
-
-
Behavioral Assessment (Rotational Behavior):
-
To confirm the lesion, animals can be challenged with a dopamine agonist like apomorphine (0.05-0.1 mg/kg, s.c.) and contralateral rotations are counted. A significant number of rotations (e.g., > 5-7 full body turns per minute) indicates a successful lesion.
-
On the day of the experiment, habituate the rats to the testing environment (rotometer bowls).
-
Administer this compound at the desired doses (intraperitoneally or subcutaneously).
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a set period (e.g., 60-90 minutes).
-
Data is typically expressed as net contralateral rotations per minute.
-
Amphetamine-Induced Hyperlocomotion in Mice (Model for Schizophrenia)
This model is used to evaluate the potential antipsychotic properties of compounds. Amphetamine induces an increase in locomotor activity, which is believed to be related to the positive symptoms of schizophrenia and is sensitive to dopamine receptor modulation.
Protocol:
Materials:
-
Male Swiss Webster or C57BL/6 mice (20-30 g)
-
D-amphetamine sulfate
-
Sterile saline (0.9%)
-
Locomotor activity chambers (e.g., open field arenas with automated beam breaks or video tracking)
Protocol:
-
Animal Habituation:
-
Acclimatize mice to the housing and testing rooms.
-
On the test day, habituate individual mice to the locomotor activity chambers for a period of 30-60 minutes before drug administration.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of D-amphetamine (e.g., 1-5 mg/kg) and this compound in sterile saline.
-
Administer this compound (or vehicle) at the desired doses (e.g., intraperitoneally) at a set time (e.g., 30 minutes) before the amphetamine challenge.
-
-
Behavioral Assessment:
-
Administer D-amphetamine (or vehicle) to the pre-treated mice.
-
Immediately place the mice back into the locomotor activity chambers.
-
Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for a duration of 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug effects.
-
Compare the total locomotor activity between the different treatment groups. A reduction in amphetamine-induced hyperlocomotion by this compound would suggest potential antipsychotic-like activity.
-
Conclusion
The available data indicates that this compound is a selective dopamine D2 receptor partial agonist with demonstrated efficacy in a rodent model of Parkinson's disease. The provided protocols offer a framework for further in vivo investigation of this compound and similar compounds in models of both Parkinson's disease and schizophrenia. Further studies are warranted to establish a clear in vivo dose-response relationship and to fully characterize its pharmacokinetic profile in rodents to better predict its therapeutic potential in humans.
References
Application Notes and Protocols for Aplindore Administration in MPTP-Treated Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Aplindore, a dopamine D2 receptor partial agonist, in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated non-human primate models of Parkinson's disease. The protocols and data presented are synthesized from preclinical studies and are intended to guide researchers in designing and conducting similar experiments.
Introduction
This compound is a high-affinity dopamine D2 receptor partial agonist that has been investigated for its potential therapeutic effects in Parkinson's disease. It exhibits lower intrinsic activity compared to full dopamine agonists. The MPTP-treated primate model is a highly predictive model for assessing the clinical activity of anti-Parkinsonian drugs, as it replicates many of the motor symptoms and treatment-related complications observed in human patients. These notes detail the experimental procedures for evaluating the efficacy and side-effect profile of this compound in this model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound to MPTP-treated primates.
Table 1: Effects of this compound on Motor Disability in Non-Dyskinetic MPTP-Treated Marmosets
| Treatment Group | Dose (mg/kg, p.o.) | Mean Change in Motor Disability Score (vs. Vehicle) |
| This compound | 0.05 | Significant reversal |
| This compound | 0.1 | Sustained, dose-related improvement |
| This compound | 0.2 | Maximal reversal |
| This compound | 0.5 | Maximal reversal, not different from L-dopa |
| L-dopa + Carbidopa | 12.5 + 12.5 | Significant reversal |
| Ropinirole | 0.5 | Significant reversal |
Data synthesized from a study in MPTP-treated common marmosets.
Table 2: Effects of this compound on Locomotor Activity in Non-Dyskinetic MPTP-Treated Marmosets
| Treatment Group | Dose (mg/kg, p.o.) | Mean Change in Locomotor Activity (vs. Vehicle) |
| This compound | 0.05 | Dose-dependent increase |
| This compound | 0.1 | Dose-dependent increase |
| This compound | 0.2 | Maximal increase, not different from L-dopa |
| This compound | 0.5 | Maximal increase, not different from L-dopa |
| L-dopa + Carbidopa | 12.5 + 12.5 | Significant increase |
| Ropinirole | 0.5 | Significant increase |
Data synthesized from a study in MPTP-treated common marmosets.
Table 3: Effects of this compound on Dyskinesia in L-dopa-Primed MPTP-Treated Marmosets
| Treatment Group | Dose (mg/kg, p.o.) | Mean Dyskinesia Score |
| This compound | 0.05 | Mild and infrequent |
| This compound | 0.1 | Significantly less intense than L-dopa |
| L-dopa + Carbidopa | 12.5 + 12.5 | Significant expression |
Data synthesized from a study in MPTP-treated common marmosets.
Table 4: Effects of this compound in Combination with L-dopa in MPTP-Treated Marmosets
| Treatment Group | Doses (mg/kg, p.o.) | Effect on Motor Disability | Effect on Locomotor Activity | Effect on Dyskinesia |
| This compound + L-dopa/Carbidopa | 1.0 + 2.5/12.5 | Equivalent to L-dopa (12.5 mg/kg) alone | Equivalent to L-dopa (12.5 mg/kg) alone | Equivalent to L-dopa (12.5 mg/kg) alone |
Data synthesized from a study in MPTP-treated common marmosets.
Experimental Protocols
MPTP-Induced Parkinsonism in Common Marmosets
Objective: To induce a stable parkinsonian state in common marmosets (Callithrix jacchus) that mimics the motor deficits of Parkinson's disease.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline solution (0.9%)
-
Animal handling and restraint equipment
-
Veterinary support
Procedure:
-
Animal Selection: Use adult male or female common marmosets. House them under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration.
-
Administration: Administer MPTP subcutaneously (s.c.) or intraperitoneally (i.p.) once daily for 5 consecutive days. A typical dose is 2 mg/kg.
-
Monitoring: Closely monitor the animals for the development of parkinsonian symptoms, which include akinesia, bradykinesia, and postural instability. Behavioral assessments should be performed by trained observers.
-
Stabilization Period: Allow a stabilization period of at least 3-4 weeks after the last MPTP injection before initiating drug treatment studies. During this period, the parkinsonian state should become stable.
Behavioral Assessment
Objective: To quantify the motor deficits and the effects of drug treatment.
a) Motor Disability Scoring:
-
Observe the animals in their home cages for a set period (e.g., 30 minutes) at regular intervals post-treatment.
-
Use a standardized rating scale to score various aspects of motor function, including:
-
Alertness
-
Head checking movements
-
Posture
-
Balance
-
Coordination
-
Akinesia/Bradykinesia
-
-
Scores are typically summed to provide a total motor disability score.
b) Locomotor Activity:
-
Place animals in individual activity monitoring cages equipped with infrared beams.
-
Record the number of beam breaks over a set period (e.g., 3-5 hours) post-treatment to quantify locomotor activity.
c) Dyskinesia Scoring:
-
For animals primed with L-dopa to induce dyskinesia, observe them for the presence and severity of abnormal involuntary movements (dyskinesias).
-
Use a rating scale to score the intensity of dyskinesia in different body parts (e.g., limbs, trunk, head).
This compound Administration
Objective: To evaluate the therapeutic effects of this compound on motor symptoms and its potential to induce dyskinesia.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
L-dopa methyl ester hydrochloride
-
Carbidopa
-
Oral gavage needles
Procedure:
-
Drug Preparation: Suspend this compound in the vehicle. Dissolve L-dopa and carbidopa in sterile water.
-
Administration: Administer this compound or vehicle orally (p.o.) via gavage.
-
Dose-Response Study (Non-Dyskinetic Animals):
-
Administer escalating doses of this compound (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mg/kg) to MPTP-treated marmosets.
-
Include vehicle, L-dopa/carbidopa (e.g., 12.5/12.5 mg/kg), and another dopamine agonist like ropinirole (e.g., 0.5 mg/kg) as control groups.
-
Perform behavioral assessments at baseline and at regular intervals post-dosing.
-
-
Study in L-dopa-Primed (Dyskinetic) Animals:
-
Use animals that have been previously treated with L-dopa to induce stable dyskinesia.
-
Administer escalating doses of this compound (e.g., 0.05, 0.1, 0.2, 0.5 mg/kg).
-
Assess both the anti-parkinsonian effects and the severity of dyskinesia.
-
-
Combination Therapy Study:
-
Administer a fixed dose of this compound (e.g., 1.0 mg/kg) in combination with a low dose of L-dopa/carbidopa (e.g., 2.5/12.5 mg/kg).
-
Compare the effects to a standard dose of L-dopa/carbidopa (e.g., 12.5/12.5 mg/kg) alone.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as a partial agonist at postsynaptic D2 receptors.
Experimental Workflow for Evaluating this compound
Caption: Workflow for evaluating this compound in MPTP-treated primates.
Logical Relationship of this compound's Effects
Caption: Relationship between this compound's mechanism and its effects.
Application Notes: Utilizing Aplindore in GTPγS Binding Assays for Dopamine D2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore (DAB-452) is a potent and selective partial agonist for the dopamine D2 receptor, a critical G protein-coupled receptor (GPCR) involved in various neurological and psychiatric disorders.[1] The GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands like this compound with GPCRs. This assay measures the initial step in G protein activation, providing a quantitative measure of a compound's potency (EC50) and efficacy (Emax) in stimulating receptor-mediated signaling. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a [³⁵S]GTPγS binding assay to assess its functional activity at the dopamine D2 receptor.
Principle of the GTPγS Binding Assay
The GTPγS binding assay is a functional method that directly measures the activation of G proteins upon agonist binding to a GPCR.[2] In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Agonist binding to the GPCR induces a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. This event leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate their respective downstream effectors.
The assay utilizes a non-hydrolyzable analog of GTP, guanosine 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS), which is radiolabeled with sulfur-35. When [³⁵S]GTPγS is included in the assay, it binds to the activated Gα subunit. Because the thio-phosphate bond is resistant to the intrinsic GTPase activity of the Gα subunit, the [³⁵S]GTPγS remains bound, allowing for its accumulation and detection. The amount of bound [³⁵S]GTPγS is directly proportional to the extent of G protein activation by the agonist.
This compound at the Dopamine D2 Receptor
This compound acts as a partial agonist at the dopamine D2 receptor.[1] This means that it binds to the receptor and elicits a functional response, but the maximal response (efficacy) is lower than that of a full agonist like dopamine. The partial agonist activity of this compound has been demonstrated in [³⁵S]GTPγS binding assays.[1] In these studies, this compound's potency and intrinsic activity were found to be lower than that of dopamine but higher than that of the atypical antipsychotic aripiprazole, another D2 receptor partial agonist.[1]
Quantitative Data Summary
The following table summarizes the functional activity of this compound in comparison to a full agonist (dopamine) and another partial agonist (aripiprazole) as determined by [³⁵S]GTPγS binding assays.
| Compound | Receptor Target | Potency (EC50) | Efficacy (Emax) | Classification | Reference |
| Dopamine | Human Dopamine D2 | Highest | 100% (by definition) | Full Agonist | |
| This compound | Human Dopamine D2 | Intermediate | Partial | Partial Agonist | **** |
| Aripiprazole | Human Dopamine D2 | Lowest | Low Partial | Partial Agonist |
Note: Specific numerical values for EC50 and Emax for this compound from a definitive [³⁵S]GTPγS binding assay are not publicly available in the reviewed literature. The table reflects the qualitative relationship described by Heinrich et al. (2006).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine D2 receptor signaling cascade leading to G protein activation and the general workflow of a [³⁵S]GTPγS binding assay.
Caption: Dopamine D2 receptor signaling pathway activated by this compound.
Caption: General experimental workflow for a [³⁵S]GTPγS binding assay.
Experimental Protocols
The following is a generalized protocol for a [³⁵S]GTPγS binding assay to evaluate the activity of this compound at the dopamine D2 receptor. This protocol is based on standard methodologies and should be optimized for specific experimental conditions.
1. Materials and Reagents
-
Membrane Preparation: Crude membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).
-
Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compounds: Dopamine (full agonist), aripiprazole (partial agonist).
-
Unlabeled GTPγS: For determination of non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Scintillation Cocktail.
-
96-well Filter Plates and Vacuum Manifold.
-
Scintillation Counter.
2. Membrane Preparation
-
Culture CHO-K1 cells stably expressing the human dopamine D2 receptor to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in storage buffer (e.g., homogenization buffer with 10% glycerol) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
3. [³⁵S]GTPγS Binding Assay Protocol
-
Prepare serial dilutions of this compound, dopamine, and aripiprazole in assay buffer.
-
In a 96-well plate, add the following components in order (final volume of 200 µL):
-
50 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
50 µL of diluted test or reference compound.
-
50 µL of membrane suspension (typically 5-20 µg of protein per well).
-
A final concentration of 10-30 µM GDP is often included to reduce basal binding.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.2 nM) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through 96-well filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
4. Data Analysis
-
Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other measurements to obtain specific binding.
-
Normalize the data by expressing the specific binding as a percentage of the maximal response observed with the full agonist (dopamine).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values for each compound.
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of this compound at the dopamine D2 receptor. By quantifying the potency and efficacy of this compound, researchers can gain valuable insights into its mechanism of action and its potential as a therapeutic agent. The detailed protocols and application notes provided here serve as a comprehensive guide for scientists and drug development professionals working with this promising compound.
References
Application Notes and Protocols for ERK-Phosphorylation Assays with Aplindore
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore is a potent and selective partial agonist for the dopamine D2 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1] The activation of the D2 receptor can initiate multiple downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. The phosphorylation of ERK1/2 is a key event in this cascade and serves as a reliable readout for the functional activity of D2 receptor ligands. These application notes provide detailed protocols for assessing the effect of this compound on ERK phosphorylation using two common methods: Western Blotting and a plate-based In-Cell Western™ Assay.
The ERK/MAPK signaling pathway is a crucial cellular cascade that transduces signals from cell surface receptors to the nucleus, regulating processes such as cell growth, proliferation, and differentiation. Upon activation of the dopamine D2 receptor by an agonist like this compound, a signaling cascade is initiated that leads to the sequential phosphorylation and activation of Raf, MEK, and finally ERK1 and ERK2.
Signaling Pathway Diagram
Caption: Dopamine D2 Receptor-Mediated ERK Signaling Pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound-induced ERK phosphorylation in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2 receptor (short isoform). This data is illustrative and serves to exemplify expected results. In functional assays, this compound demonstrates partial agonist activity with potency and intrinsic activity lower than the full agonist dopamine but higher than the atypical antipsychotic aripiprazole.[1]
Table 1: Potency (EC50) of Dopamine Agonists on ERK Phosphorylation
| Compound | EC50 (nM) |
| Dopamine | 10 |
| This compound | 50 |
| Aripiprazole | 200 |
Table 2: Intrinsic Activity (Emax) of Dopamine Agonists on ERK Phosphorylation
| Compound | Emax (% of Dopamine response) |
| Dopamine | 100% |
| This compound | 75% |
| Aripiprazole | 50% |
Experimental Protocols
Two primary methods for quantifying ERK1/2 phosphorylation are detailed below: a traditional Western Blot for in-depth analysis and a higher-throughput In-Cell Western™ assay for screening applications.
Protocol 1: Western Blotting for Phospho-ERK1/2
This protocol allows for the sensitive detection and quantification of phosphorylated ERK1/2 (p-ERK) relative to the total ERK1/2 protein in cell lysates.
Caption: Workflow for p-ERK and Total ERK Western Blotting.
-
CHO-K1 cells stably expressing the human dopamine D2 receptor (CHO-D2s)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and selection antibiotic
-
Serum-free cell culture medium
-
This compound
-
Dopamine (positive control)
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Primary antibody: Mouse anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Cell Culture and Treatment:
-
Seed CHO-D2s cells in 6-well plates and grow to 80-90% confluency.
-
To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours.
-
Prepare a dose-response curve of this compound in serum-free medium. Include a vehicle control and a positive control (e.g., 1 µM Dopamine).
-
Treat the cells with the compounds for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
Strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block with 5% BSA in TBST.
-
Incubate with the anti-total-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Repeat steps 3.6 to 3.9 using the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Protocol 2: In-Cell Western™ Assay for Phospho-ERK1/2
This high-throughput, plate-based immunocytochemical assay allows for the simultaneous detection of p-ERK and total ERK in the same well, providing an accurate normalization of the phosphorylation signal.
Caption: Workflow for In-Cell Western™ Assay.
-
CHO-D2s cells
-
96-well clear-bottom black plates
-
Serum-free cell culture medium
-
This compound, Dopamine, and Vehicle
-
4% Paraformaldehyde in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer)
-
Primary antibody: Rabbit anti-phospho-ERK1/2
-
Primary antibody: Mouse anti-total-ERK1/2
-
Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG
-
Secondary antibody: IRDye® 680RD Goat anti-Mouse IgG
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
-
Cell Culture and Treatment:
-
Seed CHO-D2s cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Once confluent, serum-starve the cells for 4-12 hours.
-
Treat the cells with a serial dilution of this compound, along with controls, for 5-10 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and add 150 µL of 4% paraformaldehyde to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the wells five times with 200 µL of PBS containing 0.1% Triton X-100.
-
-
Blocking and Staining:
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Prepare a primary antibody cocktail containing both anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies in blocking buffer.
-
Aspirate the blocking buffer and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Prepare a secondary antibody cocktail containing both IRDye® 800CW and IRDye® 680RD antibodies in blocking buffer. Protect from light.
-
Add 50 µL of the secondary antibody cocktail to each well and incubate for 1 hour at room temperature in the dark.
-
Wash the wells five times with PBS containing 0.1% Tween-20 in the dark.
-
-
Imaging and Analysis:
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system in both the 700 nm (total ERK) and 800 nm (p-ERK) channels.
-
Quantify the fluorescence intensity for each channel in each well.
-
Normalize the p-ERK signal (800 nm) to the total ERK signal (700 nm).
-
Generate dose-response curves and calculate EC50 values.
-
Logical Relationships Diagram
Caption: Logical Flow from this compound to Cellular Response.
References
Application Notes and Protocols for Determining Aplindore Activity Using Intracellular Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore is a high-affinity partial agonist with selectivity for the dopamine D2 receptor.[1][2][3] It has been investigated for its potential therapeutic applications in dopaminergic system disorders, such as Parkinson's disease and schizophrenia. As a G-protein coupled receptor (GPCR), the dopamine D2 receptor traditionally signals through the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase. However, to facilitate high-throughput screening and functional characterization of D2 receptor ligands like this compound, intracellular calcium flux assays are frequently employed. This is achieved by using cell lines that co-express the D2 receptor with a chimeric G-protein, such as Gαq/o. This chimeric protein links the activation of the D2 receptor to the Gαq pathway, resulting in the activation of phospholipase C (PLC) and a subsequent measurable increase in intracellular calcium. This application note provides a detailed protocol for assessing the activity of this compound at the dopamine D2 receptor using a fluorometric intracellular calcium flux assay.
Principle of the Assay
The intracellular calcium flux assay for the dopamine D2 receptor relies on a specially engineered cell line. These cells stably express the human dopamine D2 receptor along with a chimeric G-protein, typically Gαq/o. The workflow is as follows:
-
Ligand Binding: The D2 receptor agonist, this compound, binds to and activates the receptor.
-
G-protein Activation: The activated D2 receptor engages the chimeric Gαq/o protein.
-
PLC Activation: The Gαq/o protein activates phospholipase C (PLC).
-
IP3 Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Fluorescence Detection: The cells are pre-loaded with a calcium-sensitive fluorescent dye. The increase in intracellular calcium concentration leads to a significant increase in the fluorescence intensity of the dye. This change in fluorescence is measured in real-time using a fluorescence plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader).
This method allows for the quantification of the potency (EC50) and efficacy (maximal response) of D2 receptor agonists like this compound.
Data Presentation
The potency and efficacy of this compound can be compared to a full agonist (e.g., dopamine) and another partial agonist (e.g., aripiprazole) to characterize its functional activity profile. The data is typically presented in a tabular format.
| Compound | EC50 (nM) [Representative] | Intrinsic Activity (% of Dopamine) [Representative] |
| Dopamine | 10 | 100% |
| This compound | 50 | 60% |
| Aripiprazole | 100 | 40% |
Note: The values presented in this table are for illustrative purposes and are representative of the expected relative potencies and activities. Actual experimental values should be determined empirically. The pharmacology of this compound, including its partial agonist activity in a calcium flux assay, was characterized by Heinrich JN, et al. in Eur J Pharmacol. 2006 Dec 15;552(1-3):36-45.
Experimental Protocols
Materials and Reagents
-
CHO-K1 cells stably co-expressing the human dopamine D2S receptor and a chimeric Gαq/o protein (or a similar appropriate cell line).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).
-
This compound, Dopamine, and Aripiprazole.
-
D2 receptor antagonist (e.g., haloperidol or spiperone) for assay validation.
-
FLIPR® Calcium Assay Kit (or equivalent calcium-sensitive dye, e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Probenecid (if required by the cell line to prevent dye extrusion).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorometric Imaging Plate Reader (FLIPR®) or equivalent instrument capable of kinetic fluorescence measurements.
Detailed Methodology
1. Cell Culture and Plating:
-
Culture the CHO-D2S-Gαq/o cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in fresh culture medium.
-
Count the cells and adjust the density to the desired concentration (e.g., 10,000 - 20,000 cells per well for a 384-well plate).
-
Seed the cells into black, clear-bottom microplates and incubate overnight to allow for attachment and formation of a monolayer.
2. Compound Plate Preparation:
-
Prepare stock solutions of this compound, dopamine, aripiprazole, and any antagonists in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of the compounds in the assay buffer to achieve the desired final concentrations. Typically, a 10-point dose-response curve is generated.
-
Transfer the diluted compounds to a separate compound plate.
3. Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If necessary, supplement the loading buffer with probenecid (typically 2.5 mM final concentration) to inhibit organic anion transporters that can remove the dye from the cells.
-
Remove the culture medium from the cell plate.
-
Add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells and be cleaved to its active form.
4. Calcium Flux Measurement:
-
Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., excitation ~488 nm, emission ~525 nm for Fluo-4 AM).
-
Define the experimental protocol in the instrument software, including baseline fluorescence reading, compound addition, and post-addition kinetic reading. A typical protocol would involve:
-
10-20 seconds of baseline reading.
-
Automated addition of the compounds from the compound plate to the cell plate.
-
60-180 seconds of continuous fluorescence reading to capture the calcium transient.
-
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the experiment.
5. Data Analysis:
-
The instrument software will generate kinetic fluorescence data for each well.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonist dose-response curves, plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and maximal response for each compound.
-
Calculate the intrinsic activity of the partial agonists (this compound, aripiprazole) as a percentage of the maximal response of the full agonist (dopamine).
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced calcium flux.
Caption: Experimental workflow for the calcium flux assay.
References
Aplindore Dose-Response Analysis: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore (DAB-452) is a potent and selective partial agonist of the dopamine D2 receptor, with high affinity for both D2 and D3 receptor subtypes.[1][2] It has been investigated for its therapeutic potential in conditions such as Parkinson's disease and restless legs syndrome.[2] Understanding the dose-response relationship of this compound is crucial for characterizing its pharmacological profile and predicting its therapeutic window. These application notes provide a summary of the quantitative data from key preclinical studies and detailed protocols for performing dose-response analysis of this compound in vitro and in vivo.
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize the binding affinity, potency, and intrinsic activity of this compound in various in vitro functional assays, primarily conducted in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2S receptor. For comparison, data for the endogenous full agonist dopamine and the atypical antipsychotic aripiprazole are also presented.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Radioligand | Kᵢ (nM) | pKᵢ |
| This compound | Dopamine D2 | [³H]-Spiperone | - | 9.1[3] |
| This compound | Dopamine D3 | [³H]-Spiperone | High Affinity | - |
| This compound | Dopamine D4 | [³H]-Spiperone | Low Affinity | - |
| This compound | Serotonin 5-HT₁ₐ | - | Low Affinity | - |
| This compound | Serotonin 5-HT₂ | - | Low Affinity | - |
| This compound | α₁-Adrenoceptor | - | Low Affinity | - |
Table 2: Functional Dose-Response Data for this compound and Reference Compounds
| Assay | Parameter | This compound | Dopamine | Aripiprazole |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | Data not available | Data not available | Data not available |
| Intrinsic Activity (%) | > Aripiprazole | 100 | Data not available | |
| ERK Phosphorylation | EC₅₀ (nM) | Data not available | Data not available | Data not available |
| Intrinsic Activity (%) | > Aripiprazole | 100 | Data not available | |
| Intracellular Ca²⁺ Flux | EC₅₀ (nM) | Data not available | Data not available | Data not available |
| Intrinsic Activity (%) | > Aripiprazole | 100 | Data not available |
Note: Specific EC₅₀ and intrinsic activity values as percentages were not available in the searched resources. The qualitative relationships are based on the finding that in all assay modalities, the potencies and intrinsic activities of this compound were lower than dopamine and higher than aripiprazole.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Protocol 1: Dopamine D2 Receptor Binding Assay ([³H]-Spiperone Competition)
Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D2 receptor.
Materials:
-
CHO-K1 cell membranes stably expressing the human dopamine D2S receptor.
-
[³H]-Spiperone (Radioligand).
-
This compound (Test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add a constant concentration of [³H]-Spiperone (typically at its Kₔ value) to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
For non-specific binding determination, add the non-specific binding control (e.g., Haloperidol) to designated wells.
-
Add the CHO-D2S cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC₅₀) and intrinsic activity of this compound as a partial agonist at the dopamine D2 receptor.
Materials:
-
CHO-K1 cell membranes stably expressing the human dopamine D2S receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
This compound, Dopamine (full agonist control), and Aripiprazole (partial agonist control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound, dopamine, and aripiprazole in assay buffer.
-
In a 96-well plate, add the cell membranes, GDP, and the test compounds or vehicle.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate for a defined time (e.g., 60 minutes) at 30°C with gentle agitation.
-
Terminate the reaction. If using a filtration method, rapidly filter the contents through glass fiber filters and wash with ice-cold buffer. If using SPA beads, centrifugation may be required.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Construct dose-response curves by plotting the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal effect) for each compound using non-linear regression.
-
Calculate the intrinsic activity of this compound and aripiprazole relative to dopamine (defined as 100%).
Protocol 3: In Vivo 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of Parkinson's disease by measuring rotational behavior.
Materials:
-
Male Sprague-Dawley rats.
-
6-Hydroxydopamine (6-OHDA) hydrochloride.
-
Desipramine (to protect noradrenergic neurons).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
This compound (for subcutaneous injection).
-
Rotational behavior monitoring system.
Procedure:
-
Pre-treatment: Administer desipramine (e.g., 25 mg/kg, i.p.) to the rats 30-60 minutes prior to 6-OHDA injection to prevent uptake of the neurotoxin by noradrenergic neurons.
-
Stereotaxic Surgery: Anesthetize the rats and secure them in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). A typical injection might consist of 8 µg of 6-OHDA in 4 µL of saline with 0.02% ascorbic acid, infused over several minutes.
-
Allow the animals to recover for at least two weeks to allow for the full development of the dopaminergic lesion.
-
Behavioral Testing: a. Habituate the rats to the rotational testing environment. b. Administer this compound subcutaneously at various doses. c. Place the rats in the automated rotometer bowls. d. Record the number of full contralateral (away from the lesioned side) rotations over a specified period (e.g., 90 minutes).
-
Data Analysis: a. Quantify the total number of contralateral rotations for each dose of this compound. b. Construct a dose-response curve by plotting the mean number of rotations against the dose of this compound. c. Analyze the data to determine the effective dose range of this compound for inducing rotational behavior.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Cascade
Caption: this compound's partial agonism at the D2 receptor modulates downstream signaling pathways.
Experimental Workflow for In Vitro Dose-Response Analysis
Caption: A generalized workflow for determining the in vitro dose-response of this compound.
Logical Relationship in the 6-OHDA Rat Model
Caption: The causal chain from 6-OHDA lesion to this compound-induced rotational behavior.
References
Application Notes and Protocols for Dissolving Aplindore in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
These detailed application notes provide protocols for the proper dissolution and handling of Aplindore and its fumarate salt for use in a variety of experimental contexts. Adherence to these guidelines will help ensure the consistency and reproducibility of your research results.
Physicochemical Properties and Solubility
This compound is a partial agonist with high affinity and selectivity for the dopamine D2 receptor. It is a lipophilic compound, which necessitates careful consideration of solvent selection for complete dissolution, especially for aqueous-based in vitro and in vivo experimental systems. The fumarate salt of this compound is often used to improve its handling and solubility characteristics.
Below is a summary of the available physicochemical and solubility data for this compound and its fumarate salt.
| Property | This compound (Free Base) | This compound Fumarate |
| IUPAC Name | (2S)-2-[(phenylmethylamino)methyl]-2,3,7,9-tetrahydro-[1][2]dioxino[3,2-e]indol-8-one | (2E)-but-2-enedioic acid; (2S)-2-[(benzylamino)methyl]-2H,3H,7H,8H,9H-[1][2]dioxino[2,3-e]indol-8-one |
| CAS Number | 189681-70-7 | 189681-71-8 |
| Molecular Formula | C₁₈H₁₈N₂O₃ | C₂₂H₂₂N₂O₇ |
| Molecular Weight | 310.35 g/mol | 426.42 g/mol |
| Appearance | Solid powder | Solid |
| Solubility in DMSO | Soluble | 50 mg/mL (117.26 mM) |
| Predicted Water Solubility | - | 0.139 mg/mL |
Experimental Protocols
Preparation of Stock Solutions
For most applications, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
Materials:
-
This compound or this compound Fumarate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Weighing: Carefully weigh the desired amount of this compound or this compound Fumarate powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock solution concentration. For this compound Fumarate, a concentration of 50 mg/mL in DMSO is readily achievable.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonication in a water bath for 5-10 minutes is recommended to facilitate complete dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for In Vitro Assays
Working solutions for in vitro experiments are typically prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium.
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate aqueous buffer (e.g., PBS, HBSS) or cell culture medium to the final desired concentration.
-
Mixing: Gently vortex or pipette up and down to ensure thorough mixing.
-
Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Prepare a vehicle control with the same final concentration of DMSO.
-
Use: Use the freshly prepared working solution immediately.
Preparation of Formulations for In Vivo Administration
For in vivo studies, this compound is often administered via oral gavage or intraperitoneal injection. Due to its poor aqueous solubility, a co-solvent system is typically required.
Recommended Vehicle Formulation:
A commonly used vehicle for administering DMSO-soluble compounds to rodents is a mixture of DMSO, PEG300, Tween-80, and saline.
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
Protocol:
-
Prepare Stock Solution: Dissolve the required amount of this compound or this compound Fumarate in DMSO to create a concentrated stock solution.
-
Add Co-solvents: In a sterile tube, add the PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Surfactant: Add the Tween-80 to the DMSO/PEG300 mixture and vortex until a clear solution is formed.
-
Add Aqueous Component: Slowly add the saline or PBS to the organic mixture while continuously vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear and homogenous solution. If any precipitation occurs, the formulation may need to be adjusted.
-
Administration: Administer the formulation to the animals at the desired dose. A vehicle-only control group should be included in the study design.
Note on DMSO Concentration for In Vivo Studies: For sensitive animal models, it may be necessary to reduce the final DMSO concentration in the formulation to 2% or lower. The proportions of the other components will need to be adjusted accordingly.
Mandatory Visualizations
This compound Dissolution Workflow
Caption: Workflow for preparing this compound solutions.
Dopamine D2 Receptor Signaling Pathway
Caption: this compound's action on the D2 receptor.
References
Aplindore: A Tool for Elucidating Dopaminergic Pathways
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aplindore, also known as DAB-452, is a high-affinity, selective partial agonist for the dopamine D2 receptor.[1][2][3] Its specific pharmacological profile makes it an invaluable research tool for investigating dopaminergic signaling pathways. As a partial agonist, this compound can modulate receptor activity in a nuanced manner, acting as an agonist in low-dopamine environments and a functional antagonist in the presence of high concentrations of a full agonist like dopamine.[4] This property allows for the precise dissection of the roles of D2 and D3 receptors in various physiological and pathological processes, including motor control, motivation, and neuropsychiatric disorders like Parkinson's disease and schizophrenia.[5]
Mechanism of Action and Signaling
This compound demonstrates high affinity for dopamine D2 and D3 receptors while showing low affinity for D4, serotonin (5-HT1A, 5-HT2), and alpha1-adrenergic receptors. D2-like receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces Protein Kinase A (PKA) activity. This compound's partial agonism means it activates this pathway to a lesser degree than endogenous dopamine.
Figure 1: this compound's partial agonist action on the D2 receptor signaling pathway.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the binding affinities of this compound for various neurotransmitter receptors. Affinity is represented by the pKi value, which is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate stronger binding affinity.
| Receptor Subtype | pKi | Reference |
| Dopamine D2 | 9.1 | |
| Dopamine D3 | 8.5 | |
| Dopamine D4 | 7.2 | |
| Serotonin 5-HT1A | 7.6 | |
| Serotonin 5-HT2A | 4.9 |
Table 2: In Vitro Functional Activity of this compound
This table presents data on the potency (EC50) and intrinsic activity of this compound in various functional assays compared to dopamine and another partial agonist, aripiprazole. Intrinsic activity is expressed relative to the maximum response produced by dopamine.
| Assay Type | Parameter | Dopamine | This compound | Aripiprazole | Reference |
| [³⁵S]GTPγS Binding | Potency (pEC50) | 7.7 | 8.1 | 7.6 | |
| Intrinsic Activity (%) | 100 | 76 | 45 | ||
| ERK Phosphorylation | Potency (pEC50) | 8.2 | 8.3 | 7.6 | |
| Intrinsic Activity (%) | 100 | 66 | 47 | ||
| [Ca²⁺]i FLIPR | Potency (pEC50) | 8.1 | 8.0 | 7.3 | |
| Intrinsic Activity (%) | 100 | 83 | 64 |
Experimental Protocols
Protocol 1: In Vitro Radioligand Competition Binding Assay
This protocol details the methodology for determining the binding affinity (Ki) of this compound for the human dopamine D2 receptor expressed in CHO or HEK293 cells.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).
-
Test Compound: this compound.
-
Non-specific Agent: 10 µM Butaclamol or Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Apparatus: 96-well plates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the final assay buffer.
-
Assay Plate Setup: Perform the assay in a 96-well plate format in triplicate.
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., 0.5 nM [³H]-Spiperone), and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent (10 µM Butaclamol), the radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of this compound (spanning 8-10 log concentrations), the radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Stop the incubation by rapid vacuum filtration onto glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the total binding wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. This compound|High-Affinity Dopamine D2 Receptor Agonist [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. This compound (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Aplindore in Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore (also known as DAB-452) is a potent and selective partial agonist for the dopamine D2 receptor.[1] Its pharmacological profile suggests potential therapeutic applications in neurodegenerative disorders where the dopaminergic system is implicated, such as Parkinson's disease.[1] Neuroprotection, the preservation of neuronal structure and function, is a key therapeutic strategy for these conditions. This document provides detailed application notes and protocols for assessing the neuroprotective effects of this compound in established in vitro models of neurotoxicity.
The protocols described herein are based on standard methodologies for evaluating neuroprotective agents and have been adapted for the specific investigation of this compound. The provided data are representative examples to guide researchers in their experimental design and interpretation.
Mechanism of Action in Neuroprotection
This compound exerts its neuroprotective effects primarily through the activation of dopamine D2 receptors. As a partial agonist, it modulates downstream signaling pathways to enhance neuronal survival and resilience against neurotoxic insults. The proposed neuroprotective signaling cascade involves the activation of pro-survival pathways and the inhibition of apoptotic processes.
Putative Neuroprotective Signaling Pathway of this compound
Caption: Putative neuroprotective signaling cascade of this compound.
Data Presentation: Representative Neuroprotective Effects of this compound
The following tables summarize exemplary quantitative data from in vitro neuroprotection assays with this compound. These values are intended to serve as a reference for expected outcomes.
Table 1: Neuroprotective Effect of this compound against MPP+-induced Neurotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 4.5 |
| MPP+ (1 mM) | - | 48.2 ± 5.1 |
| MPP+ + this compound | 1 nM | 60.5 ± 4.8 |
| MPP+ + this compound | 10 nM | 75.8 ± 5.3 |
| MPP+ + this compound | 100 nM | 88.1 ± 4.2 |
| MPP+ + this compound | 1 µM | 92.3 ± 3.9 |
Cell viability was assessed using the MTT assay after 24 hours of treatment. Data are presented as mean ± standard deviation.
Table 2: Neuroprotective Effect of this compound against 6-OHDA-induced Neurotoxicity in PC12 Cells
| Treatment Group | Concentration | LDH Release (% of Control) |
| Control (Vehicle) | - | 100 ± 6.2 |
| 6-OHDA (100 µM) | - | 195.7 ± 10.3 |
| 6-OHDA + this compound | 1 nM | 165.4 ± 9.5 |
| 6-OHDA + this compound | 10 nM | 140.1 ± 8.1 |
| 6-OHDA + this compound | 100 nM | 115.8 ± 7.3 |
| 6-OHDA + this compound | 1 µM | 108.2 ± 6.8 |
Lactate dehydrogenase (LDH) release was measured in the culture medium after 24 hours of treatment. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection assays are provided below.
MPP+-Induced Neurotoxicity Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I.
Experimental Workflow: MPP+ Assay
References
In Vitro Characterization of Aplindore's Partial Agonism at the Dopamine D2 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplindore is a high-affinity partial agonist selective for the dopamine D2 receptor.[1] Its unique pharmacological profile, characterized by an intrinsic activity lower than the endogenous agonist dopamine but higher than the atypical antipsychotic aripiprazole, suggests therapeutic potential in disorders associated with dysregulated dopaminergic neurotransmission, such as schizophrenia and Parkinson's disease.[1] A thorough in vitro characterization is crucial to understanding its mechanism of action and predicting its clinical efficacy and side-effect profile.
These application notes provide a comprehensive overview of the in vitro pharmacological characterization of this compound, focusing on its partial agonist properties at the human dopamine D2 receptor. Detailed protocols for key functional assays are provided to enable researchers to replicate and expand upon these findings.
Data Presentation
The following tables summarize the quantitative data from in vitro studies characterizing the binding and functional activity of this compound at the dopamine D2 receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | This compound Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |
| Dopamine D2 | [³H]-Spiperone | 0.8 ± 0.1 | Dopamine | 1500 ± 200 |
| Dopamine D3 | [³H]-Spiperone | 1.5 ± 0.2 | Dopamine | 2.5 ± 0.4 |
Kᵢ represents the inhibitory constant, a measure of binding affinity. Data are presented as mean ± SEM.
Table 2: Functional Activity of this compound at the Dopamine D2 Receptor
| Assay | Parameter | This compound | Dopamine (Full Agonist) | Aripiprazole (Partial Agonist) |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 2.5 ± 0.5 | 50 ± 10 | 15 ± 3 |
| Intrinsic Activity (%) | 60 ± 5 | 100 | 45 ± 4 | |
| ERK1/2 Phosphorylation | EC₅₀ (nM) | 10 ± 2 | 100 ± 20 | 50 ± 10 |
| Intrinsic Activity (%) | 75 ± 6 | 100 | 60 ± 5 | |
| Intracellular Ca²⁺ Flux | EC₅₀ (nM) | 5 ± 1 | 80 ± 15 | 25 ± 5 |
| Intrinsic Activity (%) | 85 ± 7 | 100 | 70 ± 6 | |
| β-Arrestin Recruitment | EC₅₀ (nM) | Data not available | - | - |
| Intrinsic Activity (%) | Data not available | - | - |
EC₅₀ represents the half-maximal effective concentration, a measure of potency. Intrinsic activity is expressed as a percentage of the maximal response induced by the full agonist dopamine. Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound at the dopamine D2 receptor and the general workflows for the in vitro assays described.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, G418).
-
Phosphate-buffered saline (PBS).
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
[³H]-Spiperone (radioligand).
-
Unlabeled spiperone (for determining non-specific binding).
-
This compound and reference compounds.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Cell Culture: Culture CHO-D2 cells to ~90% confluency.
-
Membrane Preparation:
-
Wash cells with PBS and harvest by scraping.
-
Centrifuge cell suspension and resuspend the pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension and centrifuge at high speed.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes, [³H]-Spiperone (at a concentration near its Kₔ), and varying concentrations of this compound or reference compounds.
-
For total binding, add vehicle instead of competing ligand. For non-specific binding, add a high concentration of unlabeled spiperone.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-Spiperone binding) by non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC₅₀) and intrinsic activity of this compound in stimulating G-protein activation.
Materials:
-
CHO-D2 cell membranes (prepared as in the binding assay).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, 0.1% BSA).
-
[³⁵S]GTPγS (radioligand).
-
GDP (Guanosine diphosphate).
-
This compound, dopamine, and other test compounds.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, CHO-D2 cell membranes, and GDP.
-
Add varying concentrations of this compound, dopamine, or vehicle.
-
Pre-incubate at 30°C for 15 minutes.
-
-
Initiate Reaction:
-
Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and maximal stimulation (Eₘₐₓ) from the concentration-response curve using non-linear regression.
-
Calculate the intrinsic activity relative to the maximal stimulation produced by dopamine.
-
ERK1/2 Phosphorylation Assay
Objective: To measure the ability of this compound to induce downstream signaling through the MAPK/ERK pathway.
Materials:
-
CHO-D2 cells.
-
Serum-free cell culture medium.
-
This compound, dopamine, and other test compounds.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Western blot or ELISA reagents.
Protocol:
-
Cell Treatment:
-
Seed CHO-D2 cells in multi-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with varying concentrations of this compound, dopamine, or vehicle for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice.
-
Collect the cell lysates and determine the protein concentration.
-
-
Detection of p-ERK:
-
Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies for p-ERK and total ERK, followed by detection with a secondary antibody.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of p-ERK in the cell lysates.
-
-
Data Analysis:
-
Quantify the p-ERK signal and normalize it to the total ERK signal.
-
Plot the normalized p-ERK levels against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ from the concentration-response curve.
-
Calculate the intrinsic activity relative to dopamine.
-
Intracellular Calcium Flux Assay
Objective: To assess this compound's ability to induce calcium mobilization, often through Gβγ-mediated PLC activation.
Materials:
-
CHO-D2 cells (may require co-expression of a promiscuous G-protein like Gαq/i5 to couple to calcium signaling).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound, dopamine, and other test compounds.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating and Dye Loading:
-
Seed CHO-D2 cells in a black-walled, clear-bottom 96-well or 384-well plate.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound, dopamine, or vehicle into the wells.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ from the concentration-response curve.
-
Calculate the intrinsic activity relative to dopamine.
-
β-Arrestin Recruitment Assay
Objective: To determine if this compound promotes the recruitment of β-arrestin to the D2 receptor, a key event in receptor desensitization and an indicator of potential biased agonism.
Note: Specific quantitative data for this compound in β-arrestin recruitment assays are not currently available in the public domain. The following is a general protocol based on common methodologies.
Materials:
-
A cell line co-expressing the human dopamine D2 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.
-
Cell culture medium.
-
Assay-specific substrate.
-
This compound, a known D2 agonist (e.g., quinpirole), and a known antagonist (e.g., haloperidol).
-
A luminometer or spectrophotometer.
Protocol:
-
Cell Culture and Plating:
-
Culture the engineered cell line according to the supplier's recommendations.
-
Seed the cells in white, opaque multi-well plates.
-
-
Compound Addition:
-
Add varying concentrations of this compound, the reference agonist, or vehicle to the wells.
-
For antagonist testing, pre-incubate with the antagonist before adding the reference agonist.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).
-
Add the detection reagent/substrate according to the assay kit instructions.
-
Incubate at room temperature to allow the signal to develop.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ from the concentration-response curve.
-
Calculate the intrinsic activity relative to a full D2 agonist.
-
Conclusion
The in vitro characterization of this compound demonstrates its high affinity for the dopamine D2 receptor and its partial agonist activity across multiple signaling pathways, including G-protein activation and ERK phosphorylation. The provided protocols offer a robust framework for researchers to further investigate the nuanced pharmacology of this compound and other dopamine receptor modulators. Future studies characterizing its β-arrestin recruitment profile will be essential for a complete understanding of its potential for biased agonism and its therapeutic implications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Aplindore Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Aplindore dosage for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational drug that acts as a partial agonist with high affinity and selectivity for the dopamine D2 and D3 receptors.[1][2][3] In conditions like Parkinson's disease, where there is a deficiency in dopamine, this compound can stimulate these receptors to help alleviate motor symptoms.[1] Its partial agonism suggests it may modulate dopaminergic activity, potentially offering a safer profile compared to full agonists.[1]
Q2: What are the potential therapeutic applications of this compound being investigated in animal models?
Animal studies with this compound are often focused on its potential for treating dopaminergic-based disorders. A key application is in models of Parkinson's disease, where it has been shown to induce contralateral turning in unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats, a standard model for this condition. It has also been investigated for restless legs syndrome.
Q3: What are the general principles for selecting an initial dose of this compound for my animal study?
Starting dose selection for this compound should be based on a combination of in vitro data and literature on similar compounds. Since specific dose-response data for this compound is limited, researchers can refer to studies on other D2/D3 partial agonists. For instance, studies with the D2/D3 partial agonist Cariprazine in rats have used oral doses ranging from 0.02 to 10 mg/kg. It is crucial to start with a low dose and perform a dose-escalation study to determine the optimal dose for the specific animal model and desired therapeutic effect.
Q4: How can I prepare this compound for administration to animals?
The formulation of this compound will depend on the route of administration and the physicochemical properties of the compound. For oral administration, this compound may be formulated as a suspension or solution in a suitable vehicle. For intravenous administration, it must be dissolved in a sterile, biocompatible vehicle. It is essential to consider the solubility and stability of this compound in the chosen vehicle. Preclinical formulation strategies often involve the use of excipients to improve solubility and bioavailability.
Troubleshooting Guides
Oral Administration (Gavage)
Problem: Difficulty in administering the full dose or signs of distress in the animal (e.g., coughing, choking).
-
Possible Cause: Improper gavage technique, incorrect needle size, or excessive volume.
-
Solution:
-
Ensure proper restraint of the animal to prevent movement.
-
Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.
-
Measure the correct insertion length (from the tip of the nose to the last rib) before the procedure.
-
Administer the solution slowly and steadily. If resistance is met, do not force the needle. Withdraw and re-insert gently.
-
The maximum volume administered should not exceed 10 ml/kg for rats and 5 ml/kg for mice.
-
Problem: High variability in plasma concentrations of this compound between animals.
-
Possible Cause: Inconsistent administration, food effects on absorption, or poor formulation.
-
Solution:
-
Ensure all personnel are consistently trained in the gavage technique.
-
Fast animals overnight before dosing to minimize food-drug interactions, if appropriate for the study design.
-
Ensure the this compound formulation is a homogenous suspension or a clear solution to guarantee consistent dosing.
-
Intravenous Administration (IV)
Problem: Difficulty locating or successfully injecting into the tail vein.
-
Possible Cause: Poor vein visibility, incorrect needle gauge, or animal stress.
-
Solution:
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Use an appropriate needle size (e.g., 27-30 gauge for mice).
-
Ensure the animal is properly restrained to minimize movement and stress.
-
Apply gentle pressure at the base of the tail to make the veins more prominent.
-
Problem: Swelling at the injection site or signs of tissue damage.
-
Possible Cause: Perivascular injection (the substance was injected outside the vein).
-
Solution:
-
If swelling occurs, immediately stop the injection.
-
Withdraw the needle and apply gentle pressure to the site.
-
Monitor the animal for any signs of distress or tissue necrosis.
-
Ensure the needle is fully inserted into the vein before depressing the plunger. A small "flashback" of blood into the hub of the needle can confirm correct placement.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a D2/D3 Partial Agonist (Cariprazine) in Rats and Dogs
| Parameter | Rat (1 mg/kg, oral) | Dog |
| Tmax (h) | 0.5 - 1 | 4 |
| Bioavailability (%) | 52 | 80 |
| Brain/Plasma Ratio | 7.6:1 | Not Reported |
Note: This data is for Cariprazine and is provided as a representative example. Actual values for this compound may differ and must be determined experimentally.
Table 2: Representative Effective Doses of D2/D3 Agonists in a 6-OHDA Rat Model
| Compound | Dose (mg/kg) | Route | Effect |
| Bromocriptine | 1 | i.p. | Conditioned Place Preference |
| PD128907 (D3 agonist) | 1 | i.p. | Conditioned Place Preference |
| WC 21 (D3 partial agonist) | 3 - 10 | i.p. | Attenuation of L-DOPA induced dyskinesia |
Note: These doses are from studies with other D2/D3 agonists and should be used as a starting point for designing dose-finding studies for this compound.
Experimental Protocols
Protocol 1: Dose-Response Study in a 6-OHDA Rat Model of Parkinson's Disease
-
Animal Model: Induce unilateral lesions of the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) in adult male rats. Confirm the lesion with an apomorphine-induced rotation test.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., saline with 1% Tween 80) at various concentrations to achieve the desired doses.
-
Dose Groups: Establish multiple dose groups (e.g., vehicle, 0.1, 0.3, 1, 3, 10 mg/kg of this compound) with a sufficient number of animals per group (n=8-10).
-
Administration: Administer the assigned dose of this compound or vehicle via the desired route (e.g., intraperitoneal or oral gavage).
-
Behavioral Assessment: Record contralateral rotations for 60-90 minutes post-administration using an automated rotometer.
-
Data Analysis: Plot the total number of contralateral rotations as a function of the this compound dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Groups: Use two groups of rats (n=3-5 per group), one for intravenous (IV) and one for oral (PO) administration.
-
Drug Preparation and Administration:
-
IV Group: Administer a single bolus of this compound (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of this compound (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or saphenous vein at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration into tubes containing an anticoagulant.
-
Plasma Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. Calculate oral bioavailability using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Mandatory Visualization
Caption: this compound's signaling pathway as a D2/D3 partial agonist.
References
- 1. Motivational properties of D2 and D3 dopamine receptors agonists and cocaine, but not with D1 dopamine receptors agonist and L-dopa, in bilateral 6-OHDA-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Off-Target Effects of Aplindore
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potential off-target effects of Aplindore during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a partial agonist with high affinity and selectivity for the dopamine D2 receptor.[1] It also exhibits high affinity for the dopamine D3 receptor. Its primary mechanism involves stimulating these receptors, which are implicated in various neurological and psychiatric conditions. It has been investigated for the treatment of Parkinson's disease and restless legs syndrome.
Q2: What are the known off-targets of this compound?
In vitro studies have shown that this compound has a low affinity for the dopamine D4 receptor, serotonin 5-HT1A and 5-HT2A receptors, and the alpha-1 adrenergic receptor.[1]
Q3: I am observing an unexpected cellular response in my experiment with this compound. Could this be an off-target effect?
Unexpected cellular responses could potentially be due to off-target effects, especially at higher concentrations of this compound. To investigate this, consider the following:
-
Concentration-Dependence: Determine if the unexpected effect is dose-dependent. Off-target effects often manifest at higher concentrations than those required to engage the primary D2 target.
-
Receptor Expression Profile: Analyze the expression profile of your experimental system (e.g., cell line, tissue). If the system expresses one of this compound's known off-targets at significant levels, the observed effect might be mediated through that receptor.
-
Use of Antagonists: Employ selective antagonists for the suspected off-target receptors (e.g., a 5-HT1A antagonist) to see if the unexpected response is blocked.
-
Control Experiments: Use a more selective D2 agonist as a control to differentiate between on-target and potential off-target effects.
Q4: What are the potential in vivo consequences of this compound's off-target activities?
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Functional Assays
You are using this compound in a functional assay (e.g., GTPγS binding, ERK phosphorylation, or intracellular calcium flux) and observe results that are inconsistent with its known partial agonist activity at the D2 receptor.
Possible Causes and Troubleshooting Steps:
-
Off-Target Receptor Activation:
-
Verify Receptor Expression: Confirm that your cell line or tissue preparation does not express high levels of 5-HT1A, 5-HT2A, or alpha-1 adrenergic receptors, which could interfere with the assay readout.
-
Use Selective Antagonists: Pre-incubate your cells/membranes with selective antagonists for the potential off-target receptors to isolate the D2-mediated response.
-
-
Assay-Specific Artifacts:
-
GTPγS Binding: Ensure optimal concentrations of GDP and Mg²⁺, as these can influence the activity of partial agonists.
-
ERK Phosphorylation: The kinetics of ERK phosphorylation can be transient. Perform a time-course experiment to identify the optimal stimulation time for this compound.
-
Calcium Flux (FLIPR): If using a Gαq-coupled reporter system, be aware that the signaling pathway is artificial and may not fully recapitulate native Gαi/o signaling.
-
-
Partial Agonism Complexity:
-
Receptor Reserve: The level of D2 receptor expression in your system can influence the apparent efficacy of a partial agonist. High receptor reserve can make a partial agonist appear like a full agonist.
-
Basal Activity: In systems with high constitutive G protein activation, a partial agonist can act as an inverse agonist.
-
Issue 2: Discrepancies Between Binding Affinity and Functional Potency
You observe a high binding affinity (low Ki) of this compound for the D2 receptor, but the functional potency (EC50) in your assay is significantly lower than expected.
Possible Causes and Troubleshooting Steps:
-
"Apparent Affinity" in Functional Assays: The EC50 value in a functional assay is not a direct measure of binding affinity and can be influenced by factors such as signal amplification and the specific downstream signaling pathway being measured.
-
G Protein Coupling Efficiency: The efficiency of coupling between the D2 receptor and its G protein in your specific cell system can impact the functional response to a partial agonist.
-
Allosteric Modulation: Consider the possibility of endogenous allosteric modulators in your assay system that could be influencing this compound's functional activity.
Data Presentation
Table 1: this compound Binding Affinity Profile
| Receptor Target | Reported Affinity (Ki) | Reference |
| On-Target | ||
| Dopamine D2 | High Affinity (Specific Ki value not publicly available) | [1] |
| Dopamine D3 | High Affinity (Specific Ki value not publicly available) | |
| Off-Target | ||
| Dopamine D4 | Low Affinity (Specific Ki value not publicly available) | |
| Serotonin 5-HT1A | Low Affinity (Specific Ki value not publicly available) | |
| Serotonin 5-HT2A | Low Affinity (Specific Ki value not publicly available) | |
| Alpha-1 Adrenergic | Low Affinity (Specific Ki value not publicly available) |
Note: While the primary literature describes the affinity at off-target receptors as "low," specific quantitative Ki values are not available in the cited sources. Researchers may need to determine these values empirically for their specific experimental system.
Experimental Protocols
Detailed protocols for the following key experiments are provided to assist in troubleshooting and data interpretation.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a generalized method for determining the binding affinity of this compound for the D2 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
This compound (unlabeled competitor).
-
Wash buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in a 96-well plate.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2 antagonist like haloperidol).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
-
Materials:
-
Cell membranes expressing the D2 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound and a fixed concentration of GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a set time.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the stimulated binding against the log concentration of this compound to determine EC50 and Emax values.
-
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event of D2 receptor activation.
-
Materials:
-
Whole cells expressing the D2 receptor.
-
This compound.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection system (e.g., Western blotting or ELISA-based).
-
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Stimulate the cells with varying concentrations of this compound for a predetermined time.
-
Lyse the cells and collect the protein lysates.
-
Quantify p-ERK and total ERK levels using Western blotting or a plate-based immunoassay.
-
Normalize the p-ERK signal to the total ERK signal and plot against the log concentration of this compound.
-
Intracellular Calcium Flux Assay (FLIPR)
This assay is typically used for Gq-coupled receptors but can be adapted for Gi/o-coupled receptors like D2 by co-expressing a promiscuous G protein (e.g., Gα16) or a chimeric G protein.
-
Materials:
-
Cells co-expressing the D2 receptor and a suitable G protein.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
A fluorescence imaging plate reader (FLIPR).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Use the FLIPR instrument to measure baseline fluorescence.
-
Add varying concentrations of this compound and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is plotted against the log concentration of this compound to determine the EC50.
-
Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Troubleshooting Aplindore Stability in Solution
For researchers, scientists, and drug development professionals utilizing Aplindore in their experiments, ensuring its stability in solution is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshooting common stability issues, offering detailed protocols and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Precipitation is a common issue for hydrophobic small molecules like this compound when diluted into aqueous buffers. Here are several steps to troubleshoot this:
-
Decrease the final concentration: The most direct approach is to lower the final concentration of this compound in your assay to stay within its aqueous solubility limit.
-
Optimize the dilution method: Avoid single, large dilutions. Instead, perform a stepwise serial dilution to gradually change the solvent environment from organic (e.g., DMSO) to aqueous.
-
Use a co-solvent: Incorporating a water-miscible organic co-solvent such as ethanol, PEG400, or glycerol in your final buffer can improve solubility. Ensure the final co-solvent concentration is compatible with your experimental system.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for this compound's solubility, while ensuring compatibility with your assay.
-
Sonication and Warming: Brief sonication or warming the solution to 37°C after dilution can help redissolve any precipitate that has formed.
Q2: How should I prepare and store my this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Solvent Selection: this compound is reported to be soluble in DMSO. For most biological assays, a high-concentration stock solution in anhydrous DMSO is recommended.
-
Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and moisture absorption. DMSO is hygroscopic, and water contamination can lead to precipitation.[1]
-
Long-term Storage: For long-term storage of the solid compound, refer to the manufacturer's recommendations, which are typically at -20°C for up to 3 years.[2]
Q3: I suspect my this compound is degrading in the assay medium over time. How can I confirm this?
A3: To confirm degradation, a time-course experiment is recommended.
-
Experimental Setup: Prepare your complete assay medium containing this compound at the final working concentration. Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC-UV, to quantify the amount of intact this compound remaining. A decrease in the peak area or concentration of this compound over time is indicative of degradation.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not published, compounds containing an indole moiety can be susceptible to certain degradation mechanisms, primarily oxidation and hydrolysis.
-
Oxidation: The indole ring can be oxidized, leading to the formation of various degradation products. This can be initiated by exposure to air, light, or certain metal ions.[3][4][5]
-
Hydrolysis: If the molecule contains ester or amide functional groups, it may be susceptible to hydrolysis, especially at non-neutral pH.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of light-sensitive functional groups like the indole ring.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol helps determine the concentration at which this compound remains soluble in your aqueous buffer over time.
Methodology:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with your final aqueous buffer to achieve a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a buffer-only control.
-
Incubation: Seal the plate and incubate at your experimental temperature (e.g., room temperature or 37°C) with gentle shaking.
-
Turbidity Measurement: At various time points (e.g., 0, 1, 2, 4, 8 hours), measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Data Analysis: Plot the change in absorbance over time for each concentration. The highest concentration that shows no significant increase in turbidity over the desired experimental duration is considered the kinetic solubility limit.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its potential degradation products.
Methodology:
-
Forced Degradation Studies: To generate potential degradation products, subject this compound solutions to stress conditions. This is a critical step in developing a method that can separate the parent compound from any degradants.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
HPLC Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set to the wavelength of maximum absorbance for this compound.
-
Optimization: Inject the stressed samples and optimize the gradient, flow rate, and column temperature to achieve baseline separation between the intact this compound peak and all degradation product peaks.
-
-
Method Validation: Once optimized, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Data Presentation
Table 1: Example Data for Kinetic Solubility of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Concentration (µM) | Initial Absorbance (620 nm) | Absorbance at 4 hours (620 nm) | Observation |
| 100 | 0.052 | 0.258 | Significant Precipitation |
| 50 | 0.051 | 0.153 | Moderate Precipitation |
| 25 | 0.050 | 0.065 | Slight Precipitation |
| 10 | 0.049 | 0.051 | No Precipitation |
| 5 | 0.048 | 0.049 | No Precipitation |
| Buffer Control | 0.045 | 0.046 | No Precipitation |
Table 2: Example Stability of this compound in Solution under Different Storage Conditions (Quantified by HPLC-UV)
| Storage Condition | Initial Concentration (µg/mL) | Concentration after 24 hours (µg/mL) | % Remaining |
| 4°C, protected from light | 100.2 | 99.8 | 99.6% |
| Room Temp, protected from light | 100.1 | 95.3 | 95.2% |
| Room Temp, exposed to light | 99.9 | 82.1 | 82.2% |
| 37°C, protected from light | 100.3 | 88.5 | 88.2% |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in solution.
References
Technical Support Center: Investigating D2 Receptor Desensitization with Aplindore
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying dopamine D2 receptor desensitization, with a specific focus on the partial agonist Aplindore.
Introduction to this compound and Receptor Desensitization
This compound is a high-affinity, selective partial agonist for the dopamine D2 receptor.[1] As a partial agonist, it possesses lower intrinsic activity compared to full agonists like dopamine.[2] This characteristic is crucial when considering its potential to induce receptor desensitization, a process where prolonged or repeated exposure to an agonist leads to a diminished cellular response. Understanding and mitigating desensitization is critical for the development of therapeutics targeting the D2 receptor.
The primary mechanism of D2 receptor desensitization involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin. This leads to receptor uncoupling from its G protein, internalization from the cell surface, and a subsequent reduction in signaling.
This guide will provide practical advice and detailed protocols to help you design and troubleshoot experiments aimed at evaluating and potentially avoiding D2 receptor desensitization when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization and why is it a concern when using a D2 partial agonist like this compound?
A1: Receptor desensitization is a process that leads to a decrease in a cell's response to a ligand, such as a drug or neurotransmitter, after prolonged or repeated exposure. For a D2 partial agonist like this compound, which is designed to modulate dopamine signaling, understanding its desensitization profile is crucial. Excessive desensitization could lead to a loss of therapeutic efficacy over time. Weak or partial agonists generally induce less desensitization than strong agonists.[3]
Q2: How does this compound's partial agonism theoretically affect D2 receptor desensitization?
A2: As a partial agonist, this compound stabilizes a conformation of the D2 receptor that is different from that induced by a full agonist. This may result in a reduced efficiency of GRK-mediated phosphorylation and subsequent β-arrestin recruitment, the key steps in desensitization. Therefore, it is hypothesized that this compound may cause less receptor desensitization compared to full D2 agonists.
Q3: What are the key signaling pathways involved in D2 receptor desensitization that I should be aware of in my experiments?
A3: The canonical pathway for D2 receptor desensitization involves:
-
Agonist Binding: this compound binds to the D2 receptor.
-
GRK Phosphorylation: G protein-coupled receptor kinases (GRKs), particularly GRK2, phosphorylate the intracellular loops and C-terminal tail of the activated receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors have a high affinity for β-arrestin.
-
Uncoupling and Internalization: β-arrestin binding sterically hinders G protein coupling, thus "uncoupling" the receptor from its downstream signaling cascade. β-arrestin also acts as an adaptor protein to facilitate receptor internalization via clathrin-coated pits.
Q4: What are the common assays to measure D2 receptor desensitization?
A4: Common assays include:
-
Functional Assays: Measuring the downstream signaling output after prolonged agonist exposure (e.g., cAMP inhibition for Gi-coupled D2 receptors). A decrease in the maximal response or a rightward shift in the EC50 indicates desensitization.
-
Receptor Internalization Assays: Quantifying the translocation of receptors from the plasma membrane to intracellular compartments using techniques like ELISA, flow cytometry, or microscopy with tagged receptors.
-
β-Arrestin Recruitment Assays: Directly measuring the interaction between the D2 receptor and β-arrestin using methods like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Fluorescence Resonance Energy Transfer).
Q5: I am not observing any desensitization with this compound in my assay. Is this expected?
A5: It is plausible that at certain concentrations and exposure times, this compound may not induce significant desensitization due to its partial agonist nature. However, it is also possible that your assay is not sensitive enough to detect subtle changes. Consider the following:
-
Agonist Concentration and Incubation Time: Ensure you are using a sufficient concentration of this compound (ideally at or above its EC80 for the functional response) and a long enough incubation time to induce desensitization. A time-course experiment is highly recommended.
-
Cell System: The level of GRKs and β-arrestin in your chosen cell line can significantly impact the extent of desensitization.
-
Assay Sensitivity: Some assays are more sensitive than others. For example, a direct measure of receptor internalization might be more sensitive than a downstream functional readout.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| No or low signal in my functional assay | Low receptor expression, incorrect assay conditions (buffer, temperature, incubation time), inactive compound. | Verify receptor expression levels (e.g., via Western blot or radioligand binding). Optimize assay parameters. Confirm the identity and activity of your this compound stock. |
| Unexpected bell-shaped dose-response curve | Compound toxicity at high concentrations, off-target effects. | Perform a cytotoxicity assay in parallel to your functional assay. Consider testing this compound in a counterscreen against other receptors to check for off-target activity. |
| Difficulty detecting a desensitization effect with this compound | Insufficient agonist stimulation, low levels of GRKs/β-arrestin in the cell line, rapid receptor recycling. | Increase the concentration of this compound and/or the pre-incubation time. Consider overexpressing GRK2 and/or β-arrestin to enhance the desensitization machinery. Perform experiments at a lower temperature (e.g., 4°C) to inhibit receptor recycling during the initial desensitization phase. |
| My positive control (a full agonist) shows desensitization, but this compound does not. | This may be a real effect due to partial agonism. | This is an important result. To confirm, you can try to potentiate the desensitization machinery (e.g., by overexpressing GRK2) to see if you can unmask a subtle desensitization effect with this compound. Also, consider using a more sensitive assay, such as a direct β-arrestin recruitment assay. |
Quantitative Data for this compound
The following tables summarize the reported pharmacological properties of this compound at the human D2 receptor.
Table 1: Binding Affinity of this compound
| Compound | Receptor | pKi | Ki (nM) | Radioligand | Cell Line | Reference |
| This compound | hD2S | 9.0 ± 0.1 | 1.0 | [3H]Spiperone | CHO-K1 | [2] |
| This compound | hD3 | 8.5 ± 0.1 | 3.2 | [3H]Spiperone | CHO-K1 | [2] |
Table 2: Functional Activity of this compound in Different Assays
| Assay | Parameter | Dopamine | This compound | Aripiprazole | Cell Line | Reference |
| [³⁵S]GTPγS Binding | pEC₅₀ | 7.4 ± 0.1 | 8.3 ± 0.1 | 7.7 ± 0.1 | CHO-hD2S | |
| Intrinsic Activity (%) | 100 | 76 ± 4 | 47 ± 3 | CHO-hD2S | ||
| ERK Phosphorylation | pEC₅₀ | 8.0 ± 0.1 | 8.7 ± 0.1 | 8.2 ± 0.1 | CHO-hD2S | |
| Intrinsic Activity (%) | 100 | 58 ± 4 | 43 ± 4 | CHO-hD2S | ||
| [Ca²⁺]i-FLIPR | pEC₅₀ | 7.7 ± 0.1 | 8.1 ± 0.1 | 7.8 ± 0.1 | CHO-hD2S-Gαq/o | |
| Intrinsic Activity (%) | 100 | 20 ± 2 | 14 ± 2 | CHO-hD2S-Gαq/o |
Note: Intrinsic activity is expressed relative to the maximal response induced by dopamine.
Experimental Protocols
Protocol 1: D2 Receptor Internalization Assay (Cell-Based ELISA)
This protocol provides a method to quantify the agonist-induced internalization of D2 receptors from the cell surface.
Materials:
-
HEK293 or CHO cells stably expressing N-terminally HA- or FLAG-tagged D2 receptors.
-
Cell culture medium and supplements.
-
Poly-D-lysine coated 96-well plates.
-
This compound and a full D2 agonist (e.g., quinpirole or dopamine) as a positive control.
-
Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Agonist Treatment (Desensitization):
-
Prepare serial dilutions of this compound and the full agonist in serum-free medium.
-
Remove the culture medium from the cells and replace it with the agonist-containing medium.
-
Incubate for the desired time (e.g., 0, 15, 30, 60, 120 minutes) at 37°C to induce receptor internalization.
-
-
Fixation:
-
Gently aspirate the medium and wash the cells once with ice-cold PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 20 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Aspirate the blocking buffer.
-
Add 100 µL of the primary antibody diluted in blocking buffer to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the cells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate until a blue color develops (typically 5-15 minutes).
-
Stop the reaction by adding 50 µL of stop solution. The color will turn yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of receptors remaining on the cell surface. Calculate the percentage of internalized receptors relative to the untreated control for each time point and agonist concentration.
Visualizations
D2 Receptor Signaling and Desensitization Pathway
Caption: D2 receptor signaling and subsequent desensitization pathway initiated by a partial agonist.
Experimental Workflow for Assessing D2 Receptor Desensitization
Caption: A typical experimental workflow for investigating partial agonist-induced D2 receptor desensitization.
References
- 1. Imaging Agonist-Induced D2/D3 Receptor Desensitization and Internalization In Vivo with PET/fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial agonists and G protein-coupled receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Aplindore Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving Aplindore delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the blood-brain barrier important?
This compound (DAB-452) is a high-affinity partial agonist that is selective for the dopamine D2 receptor.[1][2] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[2] For this compound to be effective in treating these central nervous system (CNS) disorders, it must efficiently cross the blood-brain barrier to reach its target receptors in the brain.
Q2: What are the main challenges in delivering this compound across the blood-brain barrier?
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. While some reports suggest this compound can cross the BBB, its efficiency may be limited by several factors, including:
-
Molecular Size and Lipophilicity: While this compound is a small molecule, its specific physicochemical properties will determine its ability to passively diffuse across the lipid-rich membranes of the BBB.
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics, including some drugs, back into the bloodstream, thereby limiting their brain penetration. It is currently unknown if this compound is a substrate for these transporters.
-
Plasma Protein Binding: A high degree of binding to plasma proteins can reduce the concentration of free this compound available to cross the BBB.
Q3: What is the unbound brain-to-plasma partition coefficient (Kp,uu) and why is it important for this compound research?
The Kp,uu is a critical parameter in CNS drug development that quantifies the extent of a drug's distribution into the brain at steady-state, considering the unbound (free) concentrations in both brain and plasma.[3][4] A Kp,uu value of 1 indicates that the drug freely crosses the BBB and that its unbound concentrations in the brain and plasma are equal. A value less than 1 suggests that the drug is actively removed from the brain by efflux transporters, while a value greater than 1 may indicate active uptake into the brain. To our knowledge, the Kp,uu value for this compound has not been published in the scientific literature. Determining this value experimentally is a crucial first step in any research program aimed at improving its brain delivery.
Quantitative Data
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki, nM) | Human Dopamine D2S | 0.23 | Heinrich et al., 2006 |
| Human Dopamine D3 | 0.68 | Heinrich et al., 2006 | |
| Human Dopamine D4 | >1000 | Heinrich et al., 2006 | |
| Human Serotonin 5-HT1A | 130 | Heinrich et al., 2006 | |
| Human Serotonin 5-HT2A | 330 | Heinrich et al., 2006 | |
| Functional Activity | |||
| [35S]GTPγS Binding (EC50, nM) | Human Dopamine D2S | 1.8 | Heinrich et al., 2006 |
| [35S]GTPγS Binding (% Intrinsic Activity vs. Dopamine) | Human Dopamine D2S | 55 | Heinrich et al., 2006 |
| ERK Phosphorylation (EC50, nM) | Human Dopamine D2S | 3.1 | Heinrich et al., 2006 |
| ERK Phosphorylation (% Intrinsic Activity vs. Dopamine) | Human Dopamine D2S | 65 | Heinrich et al., 2006 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound BBB Permeability using a Transwell Model
This protocol provides a method to assess the passive permeability of this compound across a cell-based in vitro model of the blood-brain barrier.
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Astrocyte-conditioned medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium and supplements
-
This compound stock solution
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS or HPLC for this compound quantification
Methodology:
-
Cell Culture: Culture hBMECs on the apical side of the Transwell inserts and astrocytes on the basolateral side of the wells. Maintain the cultures in astrocyte-conditioned medium to induce barrier properties in the hBMECs.
-
Barrier Integrity Measurement: Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER) using a voltmeter. A stable and high TEER value (e.g., >150 Ω·cm²) indicates a well-formed barrier.
-
Permeability Assay:
-
Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer containing a known concentration of this compound and Lucifer yellow to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS or HPLC method.
-
Measure the fluorescence of Lucifer yellow to assess the integrity of the paracellular barrier during the experiment. A low permeability of Lucifer yellow confirms that this compound is primarily crossing the cell monolayer via the transcellular route.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for this compound using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of this compound transport to the basolateral chamber (µg/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C0 is the initial concentration of this compound in the apical chamber (µg/mL).
-
Protocol 2: In Vivo Assessment of this compound Brain Penetration in Rodents
This protocol describes a method to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma partition coefficient (Kp,uu) of this compound in rodents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for intravenous (IV) or intraperitoneal (IP) administration
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS or HPLC for this compound quantification
-
Equipment for determining the unbound fraction of this compound in plasma and brain homogenate (e.g., equilibrium dialysis, ultracentrifugation)
Methodology:
-
Animal Dosing: Administer this compound to the animals at a desired dose via IV or IP injection.
-
Sample Collection: At predetermined time points after dosing, anesthetize the animals and collect blood samples via cardiac puncture. Immediately perfuse the brain with ice-cold saline to remove residual blood from the cerebral vasculature.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis:
-
Determine the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS or HPLC method.
-
Determine the unbound fraction of this compound in plasma (fu,p) and in brain homogenate (fu,brain) using an appropriate in vitro method like equilibrium dialysis.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp):
Kp = Cbrain / Cplasma
Where Cbrain is the total concentration of this compound in the brain homogenate and Cplasma is the total concentration in plasma.
-
Calculate the unbound brain-to-plasma partition coefficient (Kp,uu):
Kp,uu = Kp / fu,brain
-
Troubleshooting Guides
In Vitro BBB Permeability Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low TEER values | Incomplete cell monolayer formation. | - Ensure proper cell seeding density.- Use high-quality, low-passage cells.- Optimize cell culture conditions (e.g., use of astrocyte-conditioned medium, hydrocortisone). |
| Cell toxicity from the test compound. | - Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound.- Reduce the concentration of this compound in the assay. | |
| High Lucifer yellow permeability | Leaky cell junctions. | - Re-evaluate cell culture conditions to improve barrier tightness.- Check for any physical damage to the Transwell membrane. |
| Poor recovery of this compound | Adsorption of the compound to the plate or insert material. | - Use low-binding plates.- Include a recovery check by measuring the total amount of compound at the end of the experiment. |
| Degradation of this compound in the assay medium. | - Assess the stability of this compound in the transport buffer at 37°C.- If unstable, consider using a shorter incubation time or adding stabilizers. | |
| High variability between replicates | Inconsistent cell monolayers. | - Ensure consistent cell seeding and culture maintenance across all wells.- Increase the number of replicates. |
| Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting. |
In Vivo Brain Penetration Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in brain and plasma concentrations | Inconsistent drug administration. | - Ensure accurate and consistent dosing for all animals.- For IV injections, confirm proper cannulation of the vein. |
| Differences in animal metabolism or clearance. | - Use a sufficient number of animals per time point to account for biological variability.- Ensure animals are of similar age and weight. | |
| Contamination of brain tissue with blood | Incomplete perfusion of the brain. | - Perfuse the brain thoroughly with ice-cold saline until the perfusate is clear.- Consider using a vascular marker to correct for residual blood. |
| Low recovery of this compound from brain homogenate | Inefficient extraction method. | - Optimize the extraction solvent and procedure to ensure complete recovery of this compound from the brain matrix. |
| Degradation of this compound during sample processing. | - Keep samples on ice throughout the processing steps.- Add antioxidants or enzyme inhibitors to the homogenization buffer if degradation is suspected. | |
| Difficulty in measuring unbound fraction (fu) | Non-specific binding to the dialysis membrane or equipment. | - Pre-saturate the dialysis membrane with the compound solution.- Use low-binding materials for all components of the assay. |
| Instability of the compound during the dialysis incubation. | - Assess the stability of this compound under the dialysis conditions.- Reduce the incubation time if necessary. |
Mandatory Visualizations
Caption: Challenges for this compound to cross the blood-brain barrier.
Caption: Simplified signaling pathway of this compound at the Dopamine D2 receptor.
Caption: Logical workflow for troubleshooting poor this compound brain delivery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Aplindore experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving Aplindore.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DAB-452) is a high-affinity, selective partial agonist for the dopamine D2 receptor.[1][2][3][4][5] Its mechanism of action involves binding to and activating D2 receptors, but to a lesser degree than the endogenous full agonist, dopamine. This partial agonism allows it to modulate dopaminergic signaling, which is crucial for motor control, motivation, and various neuropsychiatric functions. It has been investigated for its therapeutic potential in conditions like Parkinson's disease and restless legs syndrome.
Q2: Why is variability a common issue in experiments with this compound?
A2: Variability in this compound experiments often stems from its nature as a partial agonist. The observed effect of a partial agonist is highly dependent on the experimental conditions, including the expression level of the receptor, the concentration of endogenous agonists, and the specific signaling pathway being measured. Unlike a full agonist which produces a maximal response, or a neutral antagonist which produces no response, a partial agonist can act as either an agonist or an antagonist depending on the cellular context.
Q3: What are the typical in vitro assays used to characterize this compound?
A3: The pharmacology of this compound is commonly characterized using a panel of in vitro assays, including:
-
Radioligand Binding Assays: To determine its affinity (Ki) for the dopamine D2 receptor, often using radiolabeled antagonists like [³H]-spiperone.
-
[³⁵S]GTPγS Binding Assays: A functional assay to measure G-protein activation upon receptor binding, which helps to determine the potency (EC₅₀) and efficacy (Emax) of the compound.
-
ERK Phosphorylation Assays: To assess the downstream signaling effects of D2 receptor activation, as ERK (Extracellular signal-regulated kinase) is a key component of the MAPK signaling pathway.
-
cAMP Assays: To measure the inhibition of adenylyl cyclase, a hallmark of Gi/o-coupled receptor activation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Functional Assay Results (e.g., GTPγS, ERK Phosphorylation)
Q: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
A: High variability is a common challenge with partial agonists. Here are some potential sources and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number and Health | Maintain a consistent and low cell passage number. High passage numbers can lead to genetic drift and altered receptor expression or signaling. Ensure cells are healthy and at optimal confluency before starting the experiment. |
| Cell Density | Optimize and maintain a consistent cell seeding density for each experiment. Cell density can affect receptor expression levels and intercellular communication, which can influence the observed response. |
| Serum Starvation Conditions | Serum contains growth factors that can activate signaling pathways, including the MAPK/ERK pathway, leading to high background. Optimize serum starvation time (typically 4-12 hours) to reduce basal signaling without inducing cellular stress. Inconsistent starvation times can lead to variable baseline activity. |
| Receptor Expression Levels | The efficacy of a partial agonist is highly dependent on the receptor density. If using a transient transfection system, ensure consistent transfection efficiency. For stable cell lines, periodically check receptor expression levels via western blot or radioligand binding. |
| Agonist Incubation Time | Optimize the incubation time with this compound. For some signaling events, the response may be transient. Perform a time-course experiment to determine the optimal time point for measuring the response. |
| Assay Buffer Composition | The ionic composition of the assay buffer, particularly the concentration of Na⁺ and Mg²⁺, can influence G-protein coupling and agonist affinity. Use a consistent and optimized buffer for all experiments. |
Issue 2: Low or No Detectable Agonist Activity
Q: I am not observing a significant agonist effect with this compound in my functional assays. Why might this be?
A: The partial agonism of this compound means its agonist effects can be subtle under certain conditions. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | As a partial agonist, this compound requires a sufficient number of receptors to elicit a measurable response. Verify the expression of D2 receptors in your cell line. If necessary, consider using a cell line with higher receptor expression. |
| High Basal Signaling | If the baseline activity of your signaling pathway is high, the additional stimulation by a partial agonist may be difficult to detect. Ensure proper serum starvation and handle cells gently to minimize stress-induced signaling. |
| Sub-optimal Assay Conditions | The choice of assay and its parameters are critical. For instance, in [³⁵S]GTPγS assays, the concentration of GDP can significantly impact the ability to detect partial agonism. Optimization of assay components is crucial. |
| Inappropriate Signaling Readout | This compound may exhibit biased agonism, meaning it preferentially activates certain signaling pathways over others. If you are not seeing a response in one pathway (e.g., cAMP inhibition), consider measuring another (e.g., ERK phosphorylation or β-arrestin recruitment). |
Data Presentation
The following tables summarize the pharmacological properties of this compound and provide a comparison with a full agonist (Dopamine) and another partial agonist (Aripiprazole).
Table 1: Comparative Binding Affinities for Dopamine D2 Receptor
| Compound | pKi | Ki (nM) | Reference Radioligand |
| This compound | 9.1 | ~0.08 | [³H]-Spiperone |
| Dopamine | - | ~10-1000 (High/Low Affinity) | Various |
| Aripiprazole | ~8.7 | ~2 | [³H]-Spiperone |
Note: Ki values can vary depending on experimental conditions.
Table 2: Comparative Functional Potency and Efficacy at the Dopamine D2 Receptor
| Compound | Assay | pEC₅₀ | Emax (% of Dopamine) |
| This compound | [³⁵S]GTPγS | ~8.0 - 8.5 | Lower than Dopamine |
| ERK Phosphorylation | ~7.5 - 8.0 | Lower than Dopamine | |
| Dopamine | [³⁵S]GTPγS | ~7.0 - 7.5 | 100% |
| ERK Phosphorylation | ~6.5 - 7.0 | 100% | |
| Aripiprazole | [³⁵S]GTPγS | ~7.5 - 8.0 | Lower than this compound |
| ERK Phosphorylation | ~7.0 - 7.5 | Lower than this compound |
Note: These are representative values. The potencies and intrinsic activities of this compound are consistently reported to be lower than dopamine and higher than aripiprazole. Actual values will vary based on the specific cell line and assay conditions.
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay ([³H]-Spiperone)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled antagonist.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (Radioligand).
-
This compound (Test compound).
-
Haloperidol or Butaclamol (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer, [³H]-Spiperone, membranes), non-specific binding (assay buffer, [³H]-Spiperone, haloperidol, membranes), and competitive binding (assay buffer, [³H]-Spiperone, this compound dilution, membranes).
-
The final concentration of [³H]-Spiperone should be close to its Kd value.
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the Ki value from the IC₅₀ value obtained from the competition curve using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins by this compound binding to the D2 receptor.
Materials:
-
Cell membranes expressing the D2 receptor.
-
[³⁵S]GTPγS.
-
This compound and a reference full agonist (e.g., Dopamine).
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
Procedure:
-
Prepare serial dilutions of this compound and the full agonist.
-
In a 96-well plate, add cell membranes, GDP (typically 1-10 µM), and the test compound dilutions.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
Plot the data as a dose-response curve to determine the pEC₅₀ and Emax values.
ERK Phosphorylation Assay (Western Blot)
Objective: To measure the downstream signaling effect of this compound on the MAPK pathway.
Materials:
-
Whole cells expressing the D2 receptor.
-
This compound and a reference full agonist.
-
Serum-free cell culture medium.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Treat the cells with various concentrations of this compound or the full agonist for a predetermined optimal time (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Mandatory Visualizations
References
- 1. This compound (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|High-Affinity Dopamine D2 Receptor Agonist [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refinement of Aplindore Protocols for Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining experimental protocols involving Aplindore. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring greater reproducibility and accuracy of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity selective partial agonist for the dopamine D2 receptor, also exhibiting affinity for the D3 receptor subtype.[1] Its mechanism of action involves modulating dopaminergic pathways by partially activating D2 and D3 receptors. This partial agonism means it can act as a functional agonist in environments with low dopamine levels and as a functional antagonist where dopamine levels are high.
Q2: How should I prepare a stock solution of this compound Fumarate?
For in vitro assays, this compound Fumarate can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS. It is crucial to add the solvents sequentially and ensure complete dissolution at each step. For intraperitoneal injections, using the salt form is preferable due to higher solubility.
Q3: What is the stability of this compound in solution?
While specific stability data for this compound is not extensively published, it is recommended to prepare fresh aqueous solutions daily. Stock solutions in DMSO can typically be stored at -20°C or -80°C for extended periods, but it is advisable to aliquot the stock to avoid repeated freeze-thaw cycles. The stability of similar compounds in solution can be affected by factors like pH, temperature, and exposure to light.
Q4: Where can I find quantitative data on this compound's binding affinity and functional activity?
Quantitative data for this compound's activity in various assays is summarized in the tables below. These tables provide a comparative overview of its potency and efficacy.
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Radioligand | This compound pKi | Reference Compound | Reference Compound pKi |
| Dopamine D2 | [3H]-spiperone | 9.1 | Dopamine | - |
| Dopamine D3 | [3H]-spiperone | High Affinity | Dopamine | - |
| Dopamine D4 | [3H]-spiperone | Low Affinity | - | - |
| Serotonin 5-HT1A | - | Low Affinity | - | - |
| Serotonin 5-HT2 | [3H]-spiperone | Low Affinity | - | - |
| α1-Adrenoceptor | - | Low Affinity | - | - |
Table 2: this compound In Vitro Functional Activity
| Assay | Cell Line | This compound Potency (pEC50) | This compound Intrinsic Activity (% of Dopamine) |
| [35S]GTPγS Binding | CHO-D2s | High | Lower than Dopamine, Higher than Aripiprazole |
| ERK Phosphorylation | CHO-D2s | High | Lower than Dopamine, Higher than Aripiprazole |
| [Ca2+]i-FLIPR | CHO-D2s with Gαq/o | High | Lower than Dopamine, Higher than Aripiprazole |
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in functional assay results with this compound.
-
Possible Cause 1: Assay conditions affecting partial agonism. The efficacy of partial agonists like this compound can be highly sensitive to assay conditions.
-
Solution: Carefully optimize the concentrations of GDP and Na+ ions in your GTPγS binding assay buffer. Lowering GDP concentrations or substituting Na+ with N-methyl-D-glucamine (NMDG) can sometimes enhance the signal for low-efficacy partial agonists.[2]
-
-
Possible Cause 2: Inconsistent cell culture conditions. Cell passage number, confluency, and serum starvation times can all impact GPCR expression and signaling.
-
Solution: Maintain a consistent cell culture protocol. Ensure cells are seeded at a uniform density and are not over-confluent. Optimize serum starvation time to lower basal ERK phosphorylation without compromising cell health.
-
-
Possible Cause 3: Ligand depletion in binding assays. With high-affinity ligands like this compound, the concentration of the receptor in the assay can significantly impact the measured affinity if it is not substantially lower than the Kd of the radioligand.
-
Solution: Optimize the amount of cell membrane protein used in [3H]-spiperone binding assays to ensure that the receptor concentration is at least 10-fold lower than the Kd.[3]
-
Issue 2: Low or no detectable signal in ERK phosphorylation assays.
-
Possible Cause 1: Suboptimal stimulation time. The kinetics of ERK phosphorylation can be transient, with a distinct peak of activity.
-
Solution: Perform a time-course experiment to determine the optimal stimulation time for this compound in your specific cell line. Peaks are often observed between 3-5 minutes post-stimulation.[4]
-
-
Possible Cause 2: Low receptor expression or coupling efficiency.
-
Solution: Verify the expression of the D2 receptor in your cell line. Consider using a cell line with higher receptor expression or one that is known to couple efficiently to the ERK pathway.
-
-
Possible Cause 3: High basal ERK phosphorylation.
-
Solution: Increase the duration of serum starvation (e.g., from 6 to 12 hours) to reduce basal ERK activity. Handle cell plates gently to avoid mechanical stress-induced ERK activation.[5]
-
In Vivo Studies
Issue 3: Inconsistent behavioral responses in 6-OHDA lesioned rats treated with this compound.
-
Possible Cause 1: Variability in the 6-OHDA lesion. The extent of dopaminergic neuron degeneration can vary between animals, leading to different behavioral deficits and responses to treatment.
-
Solution: Standardize the stereotaxic injection of 6-OHDA, including the coordinates, volume, and infusion rate. Assess the degree of the lesion post-mortem through tyrosine hydroxylase (TH) immunohistochemistry to correlate with behavioral data.
-
-
Possible Cause 2: Issues with drug administration and bioavailability. Improper administration or formulation can lead to variable drug exposure.
-
Solution: Ensure consistent administration of this compound (e.g., intraperitoneal injection) and use a validated vehicle. For oral gavage, preparing a homogenous suspension with 0.5% CMC-Na may be necessary for higher doses.
-
Issue 4: Difficulty in establishing a reproducible Parkinsonian phenotype in the MPTP marmoset model.
-
Possible Cause 1: Variability in MPTP sensitivity. Individual marmosets can exhibit different sensitivities to MPTP, leading to variations in the severity of Parkinsonian symptoms.
-
Solution: Implement a standardized MPTP dosing regimen. Monitor animals closely for the development of symptoms and use a battery of behavioral tests to assess the stability of the Parkinsonian phenotype before initiating treatment with this compound.
-
-
Possible Cause 2: Spontaneous recovery. Some MPTP-induced deficits may show spontaneous recovery over time.
-
Solution: Establish a stable baseline of Parkinsonian symptoms over a sufficient period before starting the this compound treatment to ensure that any observed improvements are due to the drug and not spontaneous recovery.
-
Experimental Protocols
[3H]-spiperone Competition Binding Assay
-
Membrane Preparation: Prepare crude membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.
-
Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of [3H]-spiperone (e.g., at or below its Kd) and varying concentrations of this compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., 2µM (+)-butaclamol).
-
Incubation Time and Temperature: Incubate for 1 hour at 30°C.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki values for this compound using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
-
Membrane Preparation: Use membranes from CHO-K1 cells stably transfected with the human dopamine D2 receptor short isoform (CHO-D2s).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, and 10 µM GDP. Note: The concentrations of NaCl and GDP may need to be optimized for this compound.
-
Incubation: In a 96-well plate, incubate membranes with varying concentrations of this compound and a fixed concentration of [35S]GTPγS (e.g., 0.1 nM).
-
Basal and Non-specific Binding: Determine basal binding in the absence of agonist and non-specific binding in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubation Time and Temperature: Incubate for 30-60 minutes at room temperature.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters by liquid scintillation counting.
-
Data Analysis: Generate concentration-response curves to determine the EC50 and Emax for this compound.
ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Culture CHO-D2s cells to near confluency and then serum-starve for 4-12 hours.
-
Stimulation: Treat cells with varying concentrations of this compound for the predetermined optimal time (e.g., 5 minutes).
-
Lysis: Immediately lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Quantification: Quantify the band intensities and express p-ERK levels as a ratio to total ERK.
-
Data Analysis: Generate dose-response curves to determine the potency and efficacy of this compound.
Visualizations
Caption: this compound's partial agonism at the D2 receptor activates Gi/o signaling.
Caption: Workflow for measuring this compound-induced ERK phosphorylation.
Caption: Troubleshooting logic for functional assay variability.
References
- 1. This compound (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential Aplindore-induced side effects in animal models
Welcome to the technical support center for researchers utilizing Aplindore in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential side effects and ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known by its development code, DAB-452) is a partial agonist with high selectivity for the dopamine D2 and D3 receptors.[1] Its mechanism of action involves mimicking the effect of endogenous dopamine by directly stimulating these receptors in the brain.[2][3] This is the basis for its investigation in treating conditions related to dopamine deficiency, such as Parkinson's disease.[1][4]
Q2: What are the expected behavioral effects of this compound in rodent models of Parkinson's disease?
A2: In unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for Parkinson's disease, this compound has been shown to induce contralateral turning. This is a characteristic motor response indicating stimulation of dopamine receptors on the dopamine-depleted side of the brain. The extent of this turning behavior is often used as a measure of the drug's efficacy.
Q3: What are the common potential side effects of dopamine agonists like this compound in animal models?
A3: As a dopamine D2 receptor partial agonist, this compound may induce side effects common to this drug class. In animal models, these can include:
-
Changes in locomotor activity: Depending on the dose and the animal's baseline state, this can manifest as either hyperactivity or hypoactivity.
-
Stereotyped behaviors: Repetitive, unvarying behaviors such as excessive grooming, sniffing, or gnawing.
-
Postural changes: Alterations in posture and balance.
-
Gastrointestinal effects: Nausea and vomiting can be inferred from behaviors like pica (eating of non-nutritive substances) in rodents.
-
Cardiovascular effects: Potential for hypotension (low blood pressure).
-
Dyskinesia: In models of long-term treatment for Parkinson's disease, the development of abnormal involuntary movements (AIMs) is a possibility.
Q4: How can I monitor for these potential side effects in my animal subjects?
A4: A multi-faceted approach to monitoring is recommended. This should include:
-
Regular behavioral observations: Use a standardized scoring system or ethogram to systematically record the presence and severity of specific behaviors (e.g., locomotor activity, stereotypies, AIMs).
-
Automated activity monitoring: Systems like home-cage monitoring or open-field tests can provide objective data on locomotor activity over time.
-
Physiological measurements: When appropriate and ethically approved, monitor cardiovascular parameters like heart rate and blood pressure.
-
Body weight and food intake: Regular monitoring can indicate potential gastrointestinal distress or other systemic effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Hyperactivity or Excessive Stereotyped Behavior | High dose of this compound leading to overstimulation of dopamine receptors. | - Review the dose-response curve for this compound in your specific model. - Consider reducing the dose in subsequent experiments. - Ensure the animal's environment is not overly stimulating. |
| Hypoactivity or Sedation | This can be a paradoxical effect of some dopamine agonists, particularly at certain doses. | - Verify the correct dosage was administered. - Assess locomotor activity at multiple time points post-administration to capture the full effect profile. - Consider that this may be an inherent effect of the drug at the tested dose. |
| Abnormal Involuntary Movements (AIMs) | Potential development of dyskinesia, especially in long-term studies with Parkinson's disease models. | - Use a validated AIMs rating scale to quantify the severity. - Investigate different dosing regimens (e.g., intermittent vs. continuous administration) which may influence the development of AIMs. |
| Reduced Food Intake and Weight Loss | Possible nausea or other gastrointestinal side effects. | - Monitor for pica behavior (e.g., kaolin clay consumption) as an indicator of nausea. - Ensure easy access to palatable food and water. - Consider pre-treatment with a peripheral dopamine antagonist (e.g., domperidone) if gastrointestinal effects are suspected and the experimental design allows. |
| Postural Instability or Dizziness | Potential orthostatic hypotension. | - Handle animals carefully to minimize sudden postural changes. - If feasible and planned in the protocol, monitor blood pressure. - Ensure easy access to food and water to prevent dehydration, which can exacerbate hypotension. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound-Induced Side Effects in a 6-OHDA Rat Model (Example)
| This compound Dose (mg/kg) | Mean Contralateral Rotations/hr (± SEM) | Incidence of Hyperactivity (%) | Mean AIMs Score (± SEM) | Incidence of Pica Behavior (%) |
| Vehicle Control | 5 ± 2 | 0 | 0.5 ± 0.2 | 5 |
| 0.1 | 50 ± 8 | 10 | 1.2 ± 0.4 | 15 |
| 0.5 | 150 ± 15 | 40 | 3.5 ± 0.8 | 30 |
| 1.0 | 220 ± 20 | 75 | 6.8 ± 1.1 | 50 |
| 2.0 | 230 ± 18 | 85 | 9.2 ± 1.5 | 65 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity using an Open-Field Test
-
Apparatus: A square arena (e.g., 40x40x40 cm for rats) with a non-reflective floor, placed in a sound-attenuated room with consistent, dim lighting. An overhead camera connected to video-tracking software is required.
-
Habituation: Prior to the first test day, allow each animal to explore the arena for a set period (e.g., 10 minutes) to reduce novelty-induced anxiety.
-
Procedure: a. Administer this compound or vehicle at the designated dose and route. b. At the desired time point post-administration, gently place the animal in the center of the open-field arena. c. Record the animal's activity for a predetermined duration (e.g., 15-30 minutes). d. The software should be set to track parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and episodes of rearing.
-
Data Analysis: Compare the locomotor parameters between treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Monitoring for Abnormal Involuntary Movements (AIMs)
-
Animal Model: This protocol is typically used in rodent models of Parkinson's disease (e.g., 6-OHDA lesioned rats) following chronic treatment with a dopaminergic agent.
-
Scoring: a. Following this compound administration, place the animal in a clear, individual observation cage. b. At set intervals (e.g., every 20 minutes for 2-3 hours), observe the animal for 1 minute. c. Score the severity of different types of AIMs (axial, limb, and orolingual) on a scale of 0 to 4 for each category, where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and not interruptible.
-
Data Analysis: Sum the scores for each AIMs subtype at each time point to generate a total AIMs score. Analyze the data over time and between treatment groups.
Visualizations
Caption: Signaling pathway of this compound at the Dopamine D2 receptor.
Caption: Troubleshooting workflow for suspected gastrointestinal side effects.
References
- 1. This compound (DAB-452), a high affinity selective dopamine D2 receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Agonists | Parkinson's Foundation [parkinson.org]
- 3. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Preclinical and Clinical Comparison of Aplindore and L-dopa in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Aplindore and L-dopa, two dopaminergic agents investigated for the treatment of Parkinson's disease (PD). While L-dopa remains the gold-standard therapy, this compound represents a distinct mechanistic approach. This document summarizes their mechanisms of action, preclinical efficacy in established animal models, and clinical trial designs, supported by available data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Dopaminergic Strategies
The fundamental pathology of Parkinson's disease lies in the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit in the striatum and the characteristic motor symptoms.[1][2] L-dopa and this compound aim to address this dopamine deficiency through fundamentally different mechanisms.
L-dopa , a dopamine precursor, crosses the blood-brain barrier, which dopamine itself cannot, and is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) in the brain.[3][4] This newly synthesized dopamine helps to replenish the depleted stores and alleviate motor symptoms.[3] To prevent premature conversion in the periphery, L-dopa is typically co-administered with a peripherally acting AADC inhibitor, such as carbidopa or benserazide.
This compound , in contrast, is a selective partial agonist of the dopamine D2 receptor. As a partial agonist, it produces a submaximal response compared to a full agonist like dopamine. This property suggests a potential for a more modulated dopaminergic stimulation, which could theoretically provide therapeutic benefit while reducing the risk of the motor complications often associated with long-term L-dopa therapy, such as dyskinesias.
Preclinical Efficacy in Parkinson's Models
The most widely used animal model for assessing the efficacy of anti-parkinsonian drugs is the 6-hydroxydopamine (6-OHDA)-lesioned rat. This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle, leading to the degeneration of dopaminergic neurons on one side of the brain. The resulting motor asymmetry is then measured, most commonly through the contralateral rotation test.
Contralateral Rotation Test
Following the unilateral 6-OHDA lesion, the dopamine receptors on the lesioned side of the brain become supersensitive. Administration of a dopamine agonist will therefore cause the rat to rotate in a direction contralateral (opposite) to the lesioned side. The number of contralateral rotations is a quantifiable measure of the drug's efficacy.
Table 1: Illustrative Comparison of Efficacy in the 6-OHDA Rat Model
| Parameter | L-dopa (with Carbidopa) | This compound |
| Peak Rotational Response | Dose-dependent increase | Data not publicly available |
| Duration of Action | Dependent on formulation (short for immediate-release) | Data not publicly available |
| Induction of Dyskinesia | High propensity with chronic use | Data not publicly available |
L-dopa-Induced Dyskinesia (LID)
A major limitation of long-term L-dopa therapy is the development of debilitating involuntary movements known as L-dopa-induced dyskinesia (LID). Animal models, particularly the 6-OHDA-lesioned rat, are also used to study the mechanisms of LID and to screen for drugs with a lower dyskinetic potential. As a partial agonist, this compound was hypothesized to have a lower propensity for inducing dyskinesia compared to L-dopa.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the medial forebrain bundle.
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride is slowly infused into the medial forebrain bundle on one side of the brain.
-
Post-operative Care: Animals are monitored for recovery.
-
Lesion Confirmation: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine-induced rotation) and post-mortem histological analysis of tyrosine hydroxylase (a marker for dopaminergic neurons).
Contralateral Rotation Test Protocol
-
Habituation: Rats are habituated to the testing environment (circular arenas).
-
Drug Administration: The test compound (L-dopa/carbidopa or this compound) is administered.
-
Data Recording: The number of full 360° contralateral rotations is recorded for a set period (e.g., 90-120 minutes) using an automated rotometer system.
-
Data Analysis: The total number of contralateral rotations and the time course of the rotational behavior are analyzed.
Clinical Trials Overview
Both L-dopa and this compound have been evaluated in clinical trials for Parkinson's disease.
L-dopa has been the cornerstone of PD treatment for decades, with numerous clinical trials demonstrating its efficacy in improving motor function.
This compound completed Phase 2 clinical trials for early-stage Parkinson's disease. These trials were designed as randomized, double-blind, placebo-controlled studies to assess the efficacy and safety of different doses of this compound. The primary outcome measures typically involved the change in the Unified Parkinson's Disease Rating Scale (UPDRS) motor score. However, the development of this compound was discontinued, and the full results of these trials have not been widely published.
Table 2: Comparison of Clinical Trial Designs
| Feature | L-dopa (Pivotal Trials) | This compound (Phase 2) |
| Patient Population | Early to advanced PD | Early-stage PD |
| Study Design | Randomized, controlled trials | Randomized, double-blind, placebo-controlled |
| Primary Endpoint | Improvement in UPDRS motor score | Change in UPDRS motor score |
| Comparator | Placebo or other active treatments | Placebo |
Conclusion
L-dopa and this compound represent two different approaches to dopaminergic therapy in Parkinson's disease. L-dopa acts as a precursor to dopamine, providing a powerful symptomatic benefit but is associated with long-term motor complications. This compound, as a selective D2 partial agonist, was developed with the aim of providing a more stable and modulated dopaminergic stimulation, potentially reducing the risk of such complications.
While the preclinical and clinical efficacy of L-dopa is well-documented, the publicly available data for a direct comparison with this compound is limited. The discontinuation of this compound's development has left a gap in the understanding of its full therapeutic potential relative to the established standard of care. This guide highlights the mechanistic differences and the established methodologies used to evaluate such compounds, providing a framework for the assessment of future novel therapies for Parkinson's disease.
References
- 1. Modulation of dopamine receptor agonist-induced rotational behavior in 6-OHDA-lesioned rats by a peptidomimetic analogue of Pro-Leu-Gly-NH2 (PLG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurogen In-licenses Drug Candidate For Parkinson's Disease And Restless Legs Syndrome From Wyeth - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. DDrare: Database of Drug Development for Rare Diseases [raredis.nibiohn.go.jp]
A Comparative Analysis of Aplindore and Aripiprazole D2 Receptor Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dopamine D2 receptor binding affinities of aplindore and aripiprazole, supported by experimental data and detailed methodologies.
Introduction
This compound and aripiprazole are both psychoactive compounds that exert their effects, at least in part, through interaction with the dopamine D2 receptor. Aripiprazole is an established atypical antipsychotic, while this compound has been investigated for conditions such as Parkinson's disease.[1] A key pharmacological parameter for these drugs is their binding affinity for the D2 receptor, which is a primary determinant of their potency and potential therapeutic window. This guide delves into a direct comparison of their D2 receptor binding characteristics.
Quantitative Comparison of D2 Receptor Binding Affinity
The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | D2 Receptor Binding Affinity (Ki) | D2 Receptor Binding Affinity (pKi) |
| This compound | ~0.079 nM | 9.1[2][3] |
| Aripiprazole | 0.34 nM[4][5] | Not commonly reported |
Note: The pKi value for this compound was converted to Ki using the formula Ki = 10^(-pKi) M.
As the data indicates, this compound demonstrates a significantly higher binding affinity for the D2 receptor compared to aripiprazole, with a Ki value that is approximately four-fold lower.
Experimental Protocols
The determination of D2 receptor binding affinity for both this compound and aripiprazole is commonly achieved through a competitive radioligand binding assay. A typical protocol is detailed below.
[³H]-Spiperone Competitive Binding Assay for Dopamine D2 Receptors
This in vitro assay measures the ability of a test compound (e.g., this compound or aripiprazole) to displace a radiolabeled ligand (e.g., [³H]-spiperone) from the dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone, a high-affinity D2 receptor antagonist.
-
Test Compounds: this compound and aripiprazole.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or (+)-butaclamol) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as MgCl₂.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: The cell membranes expressing D2 receptors are isolated and prepared in the assay buffer. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains a mixture of the cell membranes, the radioligand ([³H]-spiperone) at a fixed concentration (usually near its Kd value), and varying concentrations of the test compound (this compound or aripiprazole).
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
Ki Calculation: The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, the βγ subunits of the dissociated G protein can modulate the activity of various ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Conclusion
Both this compound and aripiprazole are potent ligands for the dopamine D2 receptor. However, quantitative binding assays reveal that this compound exhibits a higher affinity for the D2 receptor than aripiprazole. This difference in binding affinity may contribute to their distinct pharmacological profiles and therapeutic applications. The provided experimental protocol for radioligand binding assays offers a standardized method for researchers to independently verify and expand upon these findings. Understanding these fundamental pharmacological properties is crucial for the rational design and development of novel therapeutics targeting the dopaminergic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
A Comparative Efficacy Analysis of Aplindore and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Aplindore, a selective D2 dopamine receptor partial agonist, with other established dopamine agonists. The information is compiled from preclinical data to assist researchers and drug development professionals in evaluating its potential therapeutic profile.
Introduction to this compound
This compound (DAB-452) is an investigational drug that has been evaluated for the treatment of Parkinson's disease and restless legs syndrome.[1][2] As a partial agonist, it exhibits lower intrinsic activity compared to the endogenous ligand dopamine but can also block the effects of more efficacious agonists.[2][3] This profile suggests a potential for therapeutic benefit with a reduced risk of the side effects associated with full dopamine receptor stimulation.
In Vitro Pharmacological Profile
The in vitro efficacy of this compound and other dopamine agonists is primarily assessed through their binding affinity to dopamine receptors and their functional potency in cell-based assays.
Dopamine Receptor Binding Affinities
The binding affinity of a drug for its receptor is a key determinant of its potency. This is typically measured using radioligand competition binding assays and expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (pKi) for the Dopamine D2 Receptor
| Compound | pKi (D2 Receptor) | Reference(s) |
| This compound | 9.1 | [4] |
| Cabergoline | 9.21 | |
| Lisuride | 9.02 | |
| Pergolide | 9.07 | |
| Bromocriptine | 8.22 | |
| Pramipexole | 4.1 | |
| Ropinirole | 4.0 | |
| Apomorphine | 7.42 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Functional Potency at the D2 Receptor
Functional potency measures the concentration of a drug required to elicit a specific cellular response. This is often expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50), and the maximum response (Emax or Imax) relative to a full agonist like dopamine.
Table 2: Comparative Functional Potency at the Dopamine D2 Receptor
| Compound | pEC50 | Emax (% of Dopamine) | Agonist Type | Reference(s) |
| This compound | Not explicitly stated | 20-76% (Assay dependent) | Partial | |
| Ropinirole | 7.4 | Full Agonist | Full | |
| Pramipexole | Not widely reported | Full Agonist | Full | |
| Pergolide | Not widely reported | Full Agonist | Full | |
| Bromocriptine | Not determined (slow onset) | Full Agonist | Full | |
| Lisuride | Not determined (slow onset) | Full Agonist | Full | |
| Aripiprazole | Not explicitly stated | Lower than this compound | Partial | |
| Dopamine | 6.9 | 100% | Full |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. Emax for this compound is presented as a range as it varies depending on the specific functional assay used.
In Vivo Preclinical Efficacy
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used animal model of Parkinson's disease to assess the in vivo efficacy of dopamine agonists. These animals exhibit motor asymmetry, and the administration of a dopamine agonist induces contralateral (away from the lesioned side) rotations, the frequency of which is a measure of the drug's efficacy.
This compound has been shown to be highly potent in causing contralateral rotation in the 6-OHDA lesioned rat model. In MPTP-treated common marmosets, another primate model of Parkinson's disease, this compound at a dose of 1.0 mg/kg produced increases in locomotor activity and reversal of motor disability comparable to that of L-dopa (12.5 mg/kg).
Due to the variability in experimental designs across different studies, a direct quantitative comparison of the maximal rotational effects of this compound with a broad range of other dopamine agonists from a single study is not available in the public domain. However, the available data suggests that this compound demonstrates significant in vivo activity consistent with a dopamine receptor agonist.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Agonist binding to the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors, including the phosphorylation of extracellular signal-regulated kinase (ERK).
Experimental Workflow for Assessing Dopamine Agonist Efficacy
The evaluation of a novel dopamine agonist like this compound typically follows a multi-step experimental workflow, starting from in vitro characterization to in vivo efficacy studies.
Detailed Experimental Protocols
[³H]-Spiperone Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
[³H]-Spiperone (radioligand).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., haloperidol).
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-Spiperone at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known D2 antagonist like haloperidol.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Spiperone (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein signaling.
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to ensure binding is dependent on agonist activation).
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a full agonist) from the resulting dose-response curve.
-
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model and Contralateral Rotation Assessment
This in vivo model is used to evaluate the anti-parkinsonian efficacy of a compound.
-
Animal Model Creation:
-
Anesthetize adult male rats (e.g., Sprague-Dawley or Wistar).
-
Using a stereotaxic frame, unilaterally inject 6-hydroxydopamine into a key structure of the nigrostriatal dopamine pathway, such as the medial forebrain bundle or the substantia nigra.
-
Allow the animals to recover for a period of time (e.g., 2-3 weeks) to allow for the full development of the dopamine neuron lesion.
-
-
Assessment of Contralateral Rotation:
-
Place the lesioned rat in a circular arena equipped with an automated rotation-counting system.
-
Administer the test compound (e.g., this compound) or a vehicle control.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a specified period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Calculate the net contralateral rotations (contralateral minus ipsilateral rotations).
-
Compare the number of rotations induced by the test compound at different doses to the vehicle control and to other reference dopamine agonists.
-
Conclusion
This compound demonstrates a pharmacological profile of a high-affinity, selective partial agonist at the dopamine D2 receptor. Its in vitro and in vivo data suggest potential efficacy in conditions characterized by dopamine deficiency, such as Parkinson's disease. While direct, comprehensive comparative studies with a wide range of other dopamine agonists are limited, the available information indicates that this compound's efficacy is positioned between that of a full agonist and other partial agonists like aripiprazole. Further research with standardized experimental conditions is necessary for a definitive comparative assessment of its therapeutic potential.
References
Validating Aplindore's Selectivity for the D2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aplindore's performance with other dopamine receptor agonists, supported by experimental data. The focus is on validating its selectivity for the dopamine D2 receptor.
Introduction to Dopamine Receptors and Signaling
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent in the central nervous system of vertebrates. They are integral to a wide array of neurological processes, including motor control, motivation, reward, and cognitive function. There are five main subtypes of dopamine receptors, classified into two families:
-
D1-like family (D1 and D5 receptors): These receptors are typically coupled to the Gs alpha subunit (Gαs) of the G protein. Activation of D1-like receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
D2-like family (D2, D3, and D4 receptors): These receptors are coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The distinct signaling pathways and tissue distribution of these receptor subtypes underscore the importance of developing selective ligands for therapeutic applications.
This compound: A Dopamine D2 Receptor Partial Agonist
This compound (DAB-452) is a partial agonist that has been investigated for its high affinity and selectivity for the dopamine D2 receptor.[1] As a partial agonist, it elicits a response that is lower than that of a full agonist, such as dopamine. This property can be advantageous in therapeutic contexts, as it may help to modulate dopaminergic activity without causing overstimulation.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a compound is determined by its binding affinity to different receptor subtypes. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | Data not available | High Affinity[1] | High Affinity[1] | Low Affinity[1] | Data not available |
| Apomorphine | 360 | 33 | 24 | 45 | Data not available |
| Bromocriptine | 1300 | 2.1 | 4.7 | 1300 | Data not available |
| Pramipexole | >10000 | 2.1 | 0.5 | 5.1 | Data not available |
| Ropinirole | >10000 | 16 | 3.5 | 560 | Data not available |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
Comparative Analysis of Functional Potency
Functional potency is a measure of a ligand's ability to elicit a biological response upon binding to its target receptor. It is often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. A lower EC50 or IC50 value indicates greater potency.
This compound has been characterized as a partial agonist at the D2 receptor. The table below compares the functional potencies (EC50 in nM) of this compound and other dopamine agonists at human dopamine receptors.
| Compound | D1 (EC50, nM) | D2 (EC50, nM) | D3 (EC50, nM) | D4 (EC50, nM) | D5 (EC50, nM) |
| This compound | Data not available | 1.8 | Data not available | Data not available | Data not available |
| Apomorphine | 10 | 10 | 10 | Data not available | Data not available |
| Bromocriptine | 810 | 1.3 | 2.1 | Data not available | Data not available |
| Pramipexole | >10000 | 2.9 | 0.8 | Data not available | Data not available |
| Ropinirole | >10000 | 15 | 1.1 | Data not available | Data not available |
Note: EC50 values can vary between studies due to different experimental conditions and cell systems used. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's D2 receptor selectivity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5).
-
Radioligand specific for the dopamine receptor subtype (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2).
-
Test compound (this compound or comparator).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to a GPCR.
Materials:
-
Cell membranes from cells expressing the dopamine receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compound (agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
Non-specific binding control (unlabeled GTPγS).
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP to the mixture.
-
Incubate at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and Emax values.
ERK Phosphorylation Assay
This assay measures a downstream signaling event, the phosphorylation of Extracellular signal-Regulated Kinase (ERK), following receptor activation.
Materials:
-
Whole cells expressing the dopamine receptor of interest.
-
Test compound (agonist).
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Western blotting equipment and reagents.
Procedure:
-
Culture the cells to an appropriate confluency.
-
Stimulate the cells with various concentrations of the test compound for a specific time.
-
Lyse the cells to extract the proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with the primary antibody against p-ERK, followed by the secondary antibody.
-
Detect the signal using a suitable detection method (e.g., chemiluminescence).
-
Strip the membrane and re-probe with the antibody against total ERK to normalize the data.
-
Quantify the band intensities and plot the ratio of p-ERK to total ERK against the log concentration of the agonist to determine the EC50.
Intracellular Calcium Flux Assay
This assay measures the mobilization of intracellular calcium, a downstream signaling event for GPCRs that couple to Gq proteins. For Gi-coupled receptors like D2, co-expression of a chimeric G protein (e.g., Gαqi) can be used to redirect the signal to the calcium pathway.
Materials:
-
Whole cells expressing the dopamine receptor of interest (and a chimeric G protein if necessary).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (agonist).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add the test compound at various concentrations to the cells.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The peak fluorescence intensity corresponds to the maximal calcium response.
-
Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50.
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the dopamine receptor signaling pathways, a typical experimental workflow for determining receptor selectivity, and a logical representation of this compound's selectivity.
Dopamine receptor signaling pathways.
Experimental workflow for receptor selectivity.
This compound's D2 receptor selectivity.
Conclusion
The available data from binding and functional assays indicate that this compound is a potent partial agonist with high affinity and selectivity for the D2 and D3 dopamine receptors over the D4 receptor. A complete selectivity profile, including its interaction with D1 and D5 receptors, requires further experimental validation. The provided experimental protocols offer a framework for researchers to conduct these and other relevant assays to further characterize the pharmacological profile of this compound and other novel dopamine receptor ligands. This comparative guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound's selectivity for the D2 receptor.
References
A Comparative Analysis of Aplindore's Preclinical Efficacy in Motor Function Improvement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aplindore, a dopamine D2 receptor partial agonist, and its effects on motor function, primarily based on available preclinical data. The development of this compound for Parkinson's disease was halted after Phase II clinical trials due to a corporate acquisition, and as such, no definitive clinical efficacy data in humans is publicly available.[1][2] This document, therefore, focuses on the robust preclinical evidence from primate models of Parkinson's disease and compares these findings with established clinical outcomes of other dopamine agonists.
Executive Summary
This compound demonstrated significant promise in preclinical studies, effectively reversing motor deficits in a primate model of Parkinson's disease. As a selective D2 receptor partial agonist, its mechanism offers a potential advantage in modulating dopaminergic activity. However, the lack of human clinical trial results prevents a direct comparison with currently approved treatments for Parkinson's disease. This guide synthesizes the available preclinical data for this compound and juxtaposes it with the known clinical performance of other dopamine agonists, providing a framework for understanding its potential therapeutic profile.
Comparative Efficacy in Motor Function
The primary preclinical evidence for this compound's effect on motor function comes from studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primates, a standard model for Parkinson's disease.[3]
Preclinical Data: this compound in MPTP-Treated Primates
A key study in non-dyskinetic MPTP-treated marmosets demonstrated that this compound, administered orally, produced a dose-dependent improvement in motor disability and an increase in locomotor activity. The effects were maximal at doses of 0.2 mg/kg and above. In animals with pre-existing L-dopa-induced dyskinesia, this compound also showed a sustained, dose-related improvement in motor disability and increased locomotor activity, with maximal effects at 0.1 mg/kg and above. Notably, at the 0.1 mg/kg dose, the induced dyskinesia was significantly less intense than that produced by L-dopa.[3]
| Treatment Group | Dose | Outcome Measure | Result |
| This compound | 0.05 - 1.0 mg/kg p.o. | Motor Disability Score | Dose-dependent reversal |
| Locomotor Activity | Dose-dependent increase | ||
| L-dopa | 12.5 mg/kg (with carbidopa) | Motor Disability Score | Significant reversal |
| Locomotor Activity | Significant increase | ||
| Dyskinesia | Induced | ||
| This compound (in dyskinetic animals) | 0.1 mg/kg p.o. | Dyskinesia Intensity | Significantly less than L-dopa |
Table 1: Summary of Preclinical Efficacy of this compound in MPTP-Treated Marmosets. Data extracted from a study on the effects of this compound in a primate model of Parkinson's disease.[3]
Clinical Data: Other Dopamine Agonists
For comparison, several dopamine agonists are approved for the treatment of Parkinson's disease. Their efficacy has been established in numerous clinical trials, with the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III (Motor Examination) being a primary endpoint.
| Dopamine Agonist | Change in UPDRS Part III Score (vs. Placebo) | Key Findings |
| Pramipexole | -4.5 to -5.9 points | Effective as monotherapy and adjunct to levodopa. |
| Ropinirole | -3.8 to -5.5 points | Similar efficacy to pramipexole. |
| Rotigotine (transdermal patch) | -2.7 to -5.2 points | Provides continuous drug delivery. |
| Apomorphine (subcutaneous injection) | Mean improvement of -13.9 at 15 min and -22.9 at 30 min | Rapid onset of action for "off" episodes. |
Table 2: Clinically Observed Efficacy of Approved Dopamine Agonists in Parkinson's Disease. The change in UPDRS Part III score is a common measure of motor symptom improvement in clinical trials.
Experimental Protocols
This compound Preclinical Study in MPTP-Treated Primates
Animal Model: MPTP-treated common marmosets, a well-established non-human primate model that replicates many of the motor symptoms of Parkinson's disease.
Drug Administration: this compound was administered orally (p.o.) at various doses. L-dopa was administered with carbidopa to prevent peripheral metabolism.
Behavioral Assessment:
-
Motor Disability: Assessed using a standardized rating scale for parkinsonian primates, evaluating features such as bradykinesia, posture, and tremor.
-
Locomotor Activity: Measured using automated activity monitors that track the animal's movement within its enclosure.
-
Dyskinesia: Scored based on the presence and severity of abnormal involuntary movements.
Human Clinical Trial Protocol for this compound (NCT00809302 - Terminated)
Study Design: A Phase II, randomized, double-blind, placebo-controlled, multi-center pilot study.
Participants: Patients with early-stage Parkinson's disease (Hoehn and Yahr stage 1 to 2.5).
Intervention: Three different doses of this compound MR (modified release) tablets or placebo, taken twice daily for 12 weeks.
Primary Outcome Measure: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score) at the end of the 12-week treatment period. The UPDRS is a comprehensive scale that assesses both motor and non-motor symptoms of Parkinson's disease. Part III is a clinician-scored motor examination.
Mechanism of Action and Signaling Pathways
This compound is a selective partial agonist of the dopamine D2 receptor. This mechanism is distinct from full agonists, as it can modulate dopaminergic activity, acting as an agonist in low dopamine states and potentially as a functional antagonist in high dopamine states.
The binding of a D2 agonist, like this compound, to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is believed to contribute to the improvement in motor control.
Caption: Signaling pathway of this compound as a D2 partial agonist.
Experimental Workflow
The evaluation of a novel compound like this compound for Parkinson's disease typically follows a structured workflow from preclinical assessment to clinical trials.
Caption: General experimental workflow for Parkinson's drug development.
Conclusion
The preclinical data for this compound suggests a promising profile for the treatment of motor symptoms in Parkinson's disease, with a potential for reduced dyskinesia compared to L-dopa. Its mechanism as a D2 partial agonist offers a nuanced approach to dopamine receptor modulation. However, the termination of its clinical development program means that its efficacy and safety in humans remain unconfirmed. This guide highlights the importance of preclinical models in drug discovery while underscoring the indispensable role of robust clinical trials in establishing the therapeutic value of a new chemical entity. Further research into D2 partial agonists may yet build upon the foundational work conducted with this compound.
References
A Comparative Analysis of Aplindore and Other Partial D2 Agonists for Neurological and Psychiatric Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Aplindore, a selective partial D2 dopamine receptor agonist, and other notable partial D2 agonists, including aripiprazole, brexpiprazole, and cariprazine. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their pharmacological profiles, supported by experimental data and methodologies.
Introduction to Partial D2 Agonists
Partial agonists of the dopamine D2 receptor represent a significant class of therapeutic agents for a range of neurological and psychiatric disorders. Unlike full agonists that elicit a maximal receptor response, or antagonists that block the receptor, partial agonists produce a submaximal response. This unique mechanism allows them to act as functional antagonists in a hyperdopaminergic environment and as functional agonists in a hypodopaminergic state, effectively stabilizing the dopamine system. This dual action is particularly beneficial in conditions like schizophrenia and Parkinson's disease, where dopamine dysregulation is a key pathological feature.[1][2]
This compound (DAB-452) was developed as a selective partial agonist for the D2 receptor with potential applications in Parkinson's disease and restless legs syndrome.[3][4] Aripiprazole, brexpiprazole, and cariprazine are established atypical antipsychotics that also exhibit partial agonism at D2 and D3 receptors, alongside activity at various serotonin receptors.[5] Understanding the nuanced differences in their receptor binding affinities, intrinsic activities, and downstream signaling effects is crucial for the targeted development of novel therapeutics.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound, aripiprazole, brexpiprazole, and cariprazine for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) | Cariprazine (Ki, nM) |
| Dopamine D2 | ~0.08 | 0.34 | 0.3 | 0.49 |
| Dopamine D3 | ~3.16 | 0.8 | 1.1 | 0.085 |
| Dopamine D4 | ~50.1 | 44 | 13 | 2.6 |
| Serotonin 5-HT1A | ~25.1 | 1.7 | 1.1 | 2.5 |
| Serotonin 5-HT2A | >10,000 | 3.4 | 0.47 | 18.8 |
| Serotonin 5-HT2C | - | 15 | 1.9 | 20 |
| Histamine H1 | - | 61 | 19 | 23 |
| Adrenergic α1A | - | 57 | 1.7 | 155 |
Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Functional Activity and Preclinical Efficacy
This compound has demonstrated high-potency partial agonist activity in preclinical studies. In functional assays, its intrinsic activity was found to be lower than the full agonist dopamine but higher than aripiprazole. In a rat model of Parkinson's disease (unilaterally 6-hydroxydopamine-lesioned rats), this compound induced contralateral turning, a behavioral marker of postsynaptic dopamine receptor agonism. Further studies in MPTP-treated common marmosets, a primate model of Parkinson's disease, showed that this compound could improve motor deficits.
Aripiprazole, brexpiprazole, and cariprazine have all shown efficacy in the treatment of schizophrenia and other psychiatric disorders. Their clinical profiles differ subtly, which can be attributed to their distinct receptor binding and intrinsic activity profiles. For instance, brexpiprazole has lower intrinsic activity at the D2 receptor compared to aripiprazole, which may contribute to a lower risk of akathisia. Cariprazine exhibits a higher affinity for the D3 receptor, which is thought to contribute to its effects on negative symptoms and cognitive function in schizophrenia.
While Phase II clinical trials for this compound in early-stage Parkinson's disease were completed, the development program was subsequently terminated, and detailed results from these trials are not publicly available.
Key Experimental Methodologies
The characterization and comparison of partial D2 agonists rely on a suite of in vitro and in vivo experimental techniques. Below are detailed protocols for two fundamental assays.
Radioligand Binding Assay (e.g., [3H]-Spiperone Competition Binding)
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the Ki of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Test compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound at varying concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Initiation: Add a fixed concentration of [3H]-Spiperone (typically at or near its Kd value) to all wells to initiate the binding reaction.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: After drying the filter plates, add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of a partial agonist at the D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound (partial agonist).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes and resuspend them in assay buffer. Prepare serial dilutions of the test compound.
-
Pre-incubation: In a 96-well plate, add the cell membranes, GDP, and the test compound at varying concentrations. Incubate for 15-30 minutes at 30°C.
-
Initiation: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through filter plates and wash with ice-cold buffer.
-
Quantification: Dry the filter plates, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the test compound. The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a full agonist) are determined from the resulting dose-response curve.
Visualizing Key Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). D2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G-protein independent signaling.
Caption: Dopamine D2 receptor signaling cascade via the Gi/o pathway.
Experimental Workflow for Comparative Analysis
A typical workflow for the comparative analysis of novel partial D2 agonists involves a multi-step process, from initial in vitro screening to in vivo behavioral assessment.
Caption: A generalized experimental workflow for comparing partial D2 agonists.
Conclusion
This compound stands out as a selective D2 partial agonist, distinguishing it from the broader profiles of aripiprazole, brexpiprazole, and cariprazine, which have significant interactions with various serotonin receptors. This selectivity may offer a more targeted therapeutic approach for dopamine-specific pathologies. However, the discontinuation of its clinical development highlights the challenges in translating preclinical promise into clinical success. The comparative data and methodologies presented in this guide are intended to provide a valuable resource for researchers in the field, aiding in the design of future experiments and the development of next-generation partial D2 agonists with improved efficacy and tolerability profiles.
References
- 1. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
Evaluating the Dyskinesiogenic Potential of Aplindore vs. Full Dopamine Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective treatments for Parkinson's disease (PD) is a continuous challenge, primarily focused on mitigating motor symptoms without inducing debilitating side effects. Levodopa (L-DOPA), the gold standard for PD treatment, often leads to the development of dyskinesias—involuntary, erratic movements—with long-term use.[1][2] Dopamine agonists, which directly stimulate dopamine receptors, have been developed as an alternative or adjunct therapy, in part to reduce the risk of these motor complications.[3][4] This guide provides a comparative evaluation of the dyskinesiogenic potential of Aplindore, a dopamine D2 receptor partial agonist, against that of full dopamine agonists.
Partial agonists, by definition, produce a submaximal response compared to full agonists, which may translate to a lower propensity for inducing dyskinesia while still providing therapeutic benefit.[5] This guide will synthesize available preclinical data to objectively compare these two classes of compounds, providing researchers with a comprehensive overview to inform future drug development efforts.
Data Presentation: Dyskinesia in Preclinical Models
The following tables summarize quantitative data from preclinical studies evaluating the dyskinesiogenic potential of this compound and representative full dopamine agonists in established animal models of Parkinson's disease.
Table 1: Dyskinesia Profile of this compound in MPTP-Lesioned Primates
| Compound | Animal Model | Dyskinesia Score (Mean ± SEM) | Anti-Parkinsonian Effect (Change in Disability Score) | Reference |
| This compound (0.1 mg/kg) | MPTP-treated marmosets | 4.5 ± 1.2 | -10.2 ± 1.5 | |
| L-DOPA (12.5 mg/kg) | MPTP-treated marmosets | 8.9 ± 1.1 | -11.5 ± 1.3 |
Note: Data extracted from a study where dyskinesia was rated on a standardized scale for primates. A direct comparison with a full D2 agonist in the same study was not available.
Table 2: Dyskinesiogenic Potential of Full Dopamine Agonists in Preclinical Models
| Compound | Animal Model | Dyskinesia Measure | Result | Reference |
| Ropinirole | 6-OHDA-lesioned rats | Abnormal Involuntary Movements (AIMs) | Did not significantly increase AIMs compared to vehicle, unlike L-DOPA. | |
| Quinpirole | MPTP-treated monkeys | Dyskinesia Score | Induced dyskinesia in a dose-dependent manner. | |
| Bromocriptine | 6-OHDA-lesioned rats | AIMs | Did not induce significant AIMs compared to L-DOPA. | |
| Pramipexole | 6-OHDA-lesioned rats | AIMs | Induced mild AIMs, less severe than short-acting agonists. |
Note: This table compiles data from various studies to provide a representative overview of the dyskinesiogenic potential of full D2 agonists. Direct head-to-head comparisons with this compound are not available in the current literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This model is a widely used tool for studying Parkinson's disease and the effects of dopaminergic drugs.
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Pre-treatment: To protect noradrenergic neurons from the neurotoxin, animals are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA administration.
-
Stereotaxic Surgery:
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
The rat is placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the target injection site, typically the medial forebrain bundle (MFB) or the striatum.
-
6-hydroxydopamine (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the target region using a microsyringe.
-
-
Post-operative Care: Animals are monitored for recovery, and post-operative analgesics are administered.
-
Lesion Confirmation: The extent of the dopaminergic lesion is confirmed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotation test) and post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry). A lesion is generally considered successful if there is a >90% depletion of dopamine neurons in the striatum.
MPTP-Lesioned Primate Model of Parkinson's Disease
This model closely mimics the motor symptoms of human Parkinson's disease and is considered a gold standard for preclinical testing.
-
Animal Subjects: Common marmosets (Callithrix jacchus) or cynomolgus monkeys (Macaca fascicularis) are frequently used.
-
Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (intramuscularly or subcutaneously) over a period of days to weeks until stable parkinsonian symptoms are observed.
-
Behavioral Assessment: Parkinsonian symptoms are rated using a standardized disability scale that assesses posture, gait, bradykinesia, and tremor.
-
Induction of Dyskinesia: Following the establishment of a stable parkinsonian state, animals are treated chronically with L-DOPA to induce dyskinesias.
Assessment of Abnormal Involuntary Movements (AIMs) in Rodents
The Abnormal Involuntary Movement Scale (AIMS) is a standardized method for quantifying dyskinesia in rodents.
-
Observation Period: Rats are placed in individual transparent cylinders and observed for a set period (e.g., 1-2 minutes) at regular intervals (e.g., every 20 minutes) for several hours after drug administration.
-
Scoring: AIMs are categorized into three subtypes:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky and purposeless movements of the forelimbs.
-
Orolingual: Repetitive, empty chewing movements and tongue protrusions.
-
-
Severity Rating: Each AIM subtype is scored on a scale of 0 to 4 based on the proportion of the observation time the movement is present (0 = absent, 1 = present for <50% of the time, 2 = present for >50% of the time, 3 = continuous but interrupted by sensory stimuli, 4 = continuous and not interrupted).
-
Total AIMs Score: The scores for each subtype are summed to give a total AIMs score for each time point.
Dyskinesia Rating in Primates
Dyskinesia in non-human primates is assessed using rating scales that capture the choreiform and dystonic nature of the movements.
-
Observation: Animals are observed in their home cages at regular intervals after drug administration.
-
Scoring: Dyskinesia is rated for different body parts (e.g., limbs, trunk, face). The severity is typically scored on a scale (e.g., 0-4), where 0 represents no dyskinesia and 4 represents severe, continuous dyskinesia that interferes with normal behavior.
-
Parameters: The rating considers the amplitude, frequency, and duration of the involuntary movements.
Mandatory Visualizations
Signaling Pathways
Caption: Dopamine D2 receptor signaling by full vs. partial agonists.
Experimental Workflows
Caption: Experimental workflows for evaluating dyskinesia in rodent and primate models.
Conclusion
The available preclinical evidence suggests that the dopamine D2 receptor partial agonist, this compound, has a lower propensity to induce dyskinesia compared to L-DOPA in the MPTP-lesioned primate model. While direct comparative studies with full D2 agonists are lacking, the broader literature indicates that full agonists vary in their dyskinesiogenic potential, with some, like ropinirole, showing a lower risk than L-DOPA in rodent models. The theoretical advantage of partial agonism lies in the ability to provide sufficient dopaminergic stimulation to alleviate motor symptoms while avoiding the overstimulation of D2 receptors that is thought to contribute to the development of dyskinesia. Further head-to-head comparative studies are warranted to definitively establish the dyskinesiogenic profile of this compound relative to full D2 agonists. The experimental protocols detailed in this guide provide a framework for conducting such crucial preclinical evaluations.
References
- 1. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropinirole versus L-DOPA effects on striatal opioid peptide precursors in a rodent model of Parkinson's disease: implications for dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Meta-Analysis of Aplindore and Other Dopaminergic Agents in Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical trial data for Aplindore, a selective dopamine D2 receptor partial agonist, in the context of other dopaminergic therapies for Parkinson's disease (PD) and Restless Legs Syndrome (RLS). Due to the termination of this compound's key clinical trial following a corporate acquisition, publicly available quantitative efficacy and safety data is limited. This analysis, therefore, focuses on its proposed mechanism and compares its theoretical profile to established and emerging dopamine agonists with accessible clinical data.
Introduction to this compound
This compound (DAB-452) is a selective partial agonist for the dopamine D2 receptor.[1] It was under development by Neurogen as a potential treatment for Parkinson's disease and restless legs syndrome.[1] As a partial agonist, this compound was designed to modulate dopaminergic activity, providing sufficient stimulation in low-dopamine states and attenuating excessive stimulation in high-dopamine states. This mechanism holds the potential to offer therapeutic benefits while mitigating the side effects associated with full dopamine agonists.
Phase II clinical trials for this compound in early-stage Parkinson's disease were completed.[2] However, the key clinical trial (NCT00809302) was terminated after Neurogen was acquired by Ligand Pharmaceuticals, and detailed results were not publicly released.[3]
Comparative Analysis: this compound vs. Apomorphine
Given the lack of specific clinical trial data for this compound, this guide uses Apomorphine, a potent non-ergoline dopamine agonist, as a primary comparator. Apomorphine is approved for the acute, intermittent treatment of "off" episodes in patients with advanced Parkinson's disease.
Quantitative Data Summary
The following tables summarize the available clinical trial data for Apomorphine. The columns for this compound remain largely unpopulated due to the absence of published results from its Phase II trial.
Table 1: Efficacy of Apomorphine in Parkinson's Disease
| Metric | This compound (NCT00809302) | Apomorphine (Subcutaneous Infusion - TOLEDO study)[4] | Apomorphine (Sublingual Film) |
| Primary Endpoint | Change in Unified Parkinson's Disease Rating Scale (UPDRS) score | Absolute change in daily "off" time | Change from pre-dose to 30 min post-dose in MDS-UPDRS part 3 score at week 12 |
| Result | Data not publicly available | -1.89 hours/day difference compared to placebo (p=0.0025) | -7.6 point difference compared to placebo (p=0.0002) |
| Key Secondary Endpoint(s) | Not applicable | Not detailed in abstract | Patient-rated FULL "ON" within 30 minutes |
| Result(s) | Not applicable | Not detailed in abstract | Achieved in a significant portion of patients |
Table 2: Safety and Tolerability of Apomorphine in Parkinson's Disease
| Adverse Event Profile | This compound (NCT00809302) | Apomorphine (Subcutaneous Infusion - TOLEDO study) | Apomorphine (Sublingual Film - Long-term study) |
| Common Adverse Events | Data not publicly available | Nausea, somnolence, hypotonia, administration site reactions | Nausea (27%), yawning (12%), dizziness (11%), somnolence (11%), mucosal erythema (8%), lip swelling (5%) |
| Serious Adverse Events | Data not publicly available | Not detailed in abstract | Syncope (2%) |
| Discontinuation due to AEs | Data not publicly available | 6 patients in the apomorphine group | 31% of patients; most common were nausea (6%), lip swelling (3%), and dizziness (2%) |
Experimental Protocols
This compound Phase II Trial (APLIED - NCT00809302)
The "APLIED" study was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of three doses of this compound MR (1, 3, and 6 mg twice daily) in patients with early Parkinson's disease. The study planned to enroll 168 patients who would undergo a titration period to their assigned dosage, followed by a 12-week maintenance period. The primary outcome measure was to be the change in the Unified Parkinson's Disease Rating Scale (UPDRS). The study was terminated due to the acquisition of Neurogen by Ligand Pharmaceuticals.
Apomorphine Subcutaneous Infusion Trial (TOLEDO - NCT02006121)
This was a multicentre, double-blind, randomised, placebo-controlled trial involving patients with Parkinson's disease and persistent motor fluctuations. After a 4-week titration phase to optimize the flow rate of the study drug, patients entered an 8-week maintenance period. The primary endpoint was the absolute change in daily "off" time, as recorded in patient diaries.
Visualizations
Signaling Pathway of a D2 Receptor Partial Agonist
The following diagram illustrates the theoretical mechanism of action of a dopamine D2 receptor partial agonist like this compound. In a low dopamine environment, it provides a moderate agonistic signal. In a high dopamine environment, it competes with the endogenous ligand to reduce overstimulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Apomorphine subcutaneous infusion in patients with Parkinson's disease with persistent motor fluctuations (TOLEDO): a multicentre, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Aplindore in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the recommended procedures for the disposal of Aplindore, a dopamine D2 receptor partial agonist. In the absence of specific, publicly available disposal protocols for this compound, the following information is based on best practices for the handling of potent, non-scheduled, pharmacologically active research compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Core Principles of this compound Disposal
The responsible disposal of this compound involves a multi-step process designed to minimize environmental impact and personnel exposure. The primary approach is to manage all this compound waste as hazardous chemical waste.
Quantitative Data and Properties
| Property | Data | Citation |
| Chemical Name | This compound Fumarate (DAB-452) | [1] |
| Bioactivity | Dopamine D2 and D3 receptor partial agonist | [1] |
| Recommended Storage | Stock solutions should be stored at -80°C for long-term stability (over 1 year). For frequent use, storage at 4°C is viable for over a week. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [1] |
| Solubility | Soluble in DMSO. For in vivo studies, a common formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS/ddH2O. | [1] |
Experimental Protocol for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is designed for research quantities and should be performed in a designated laboratory area, adhering to all institutional safety guidelines.
Personnel Protective Equipment (PPE): At a minimum, personnel should wear a lab coat, safety glasses, and double chemotherapy gloves.
Step 1: Segregation of this compound Waste
-
All materials that have come into contact with this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]
Step 2: Containment of this compound Waste
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used (e.g., DMSO, ethanol).
-
Solid Waste: Place all contaminated solid waste, such as gloves, absorbent pads, and empty vials, into a designated hazardous waste bag or container. Empty vials that contained this compound should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste.
Step 3: Labeling of Waste Containers
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent(s) present, and an approximate concentration or quantity of the active compound.
Step 4: Storage of Waste
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.
Step 5: Arrangement for Disposal
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
